Product packaging for Dolastatinol(Cat. No.:)

Dolastatinol

Cat. No.: B14903160
M. Wt: 815.1 g/mol
InChI Key: NSIGQNDUOSWNPO-YCJHXEEESA-N
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Description

Dolastatinol is a useful research compound. Its molecular formula is C43H70N6O7S and its molecular weight is 815.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H70N6O7S B14903160 Dolastatinol

Properties

Molecular Formula

C43H70N6O7S

Molecular Weight

815.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S)-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

InChI

InChI=1S/C43H70N6O7S/c1-13-28(6)38(48(10)43(54)36(26(2)3)46-41(53)37(27(4)5)47(8)9)34(55-11)23-35(51)49-21-17-20-33(49)39(56-12)29(7)40(52)45-32(22-30-18-15-14-16-19-30)42-44-31(24-50)25-57-42/h14-16,18-19,25-29,32-34,36-39,50H,13,17,20-24H2,1-12H3,(H,45,52)(H,46,53)/t28-,29+,32-,33-,34+,36-,37-,38+,39+/m0/s1

InChI Key

NSIGQNDUOSWNPO-YCJHXEEESA-N

Isomeric SMILES

CC[C@H](C)[C@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Origin of Product

United States

Foundational & Exploratory

Dolastatin 10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 10 is a potent antineoplastic agent that has garnered significant attention in the field of oncology and medicinal chemistry. Originally isolated from a marine source, this unique pentapeptide has demonstrated remarkable cytotoxic activity against a broad spectrum of cancer cell lines at nanomolar concentrations.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][3][4] Despite its potent in vitro activity, dolastatin 10 itself faced challenges in clinical trials due to a narrow therapeutic window.[5] However, its core structure has served as a blueprint for the development of highly successful antibody-drug conjugate (ADC) payloads, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are key components of several FDA-approved cancer therapies.[5][6] This technical guide provides an in-depth overview of the discovery, total synthesis, and biological mechanism of dolastatin 10, tailored for professionals in drug development and cancer research.

Discovery and Isolation

Dolastatin 10 was first isolated in the 1980s by Pettit and his colleagues from the sea hare Dolabella auricularia, a marine mollusk found in the Indian Ocean.[2] The isolation process was a significant undertaking, requiring large quantities of the organism to yield very small amounts of the active compound, with reported yields in the range of 10⁻⁶ to 10⁻⁷ percent.[2] Initially, it was believed that the sea hare was the producer of dolastatin 10. However, subsequent research revealed that dolastatin 10 is actually a secondary metabolite produced by a marine cyanobacterium, likely of the genus Symploca, which the sea hare consumes as part of its diet.[6] This discovery highlighted the vast and largely untapped potential of marine microorganisms as a source of novel therapeutic agents. The structure of dolastatin 10 is that of a linear pentapeptide containing several unique and non-proteinogenic amino acid residues: dolavaline (Dov), valine (Val), dolaisoleucine (Dil), dolaproine (Dap), and dolaphenine (Doe).[2][7] The elucidation of its complex structure was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with the absolute stereochemistry being confirmed through total synthesis.[5]

Total Synthesis of Dolastatin 10

The scarcity of dolastatin 10 from its natural source necessitated the development of efficient total synthesis strategies to enable further biological evaluation and the generation of analogues. Several research groups have reported total syntheses of dolastatin 10, with notable contributions from Pettit, Boger, and Corey. These syntheses often employ a convergent approach, where key peptide fragments are synthesized independently and then coupled together.

A representative synthetic strategy involves the preparation of two key fragments: the N-terminal tripeptide unit (Dov-Val-Dil) and the C-terminal dipeptide unit (Dap-Doe). These fragments are then coupled, followed by deprotection and functionalization to yield the final dolastatin 10 molecule. The synthesis of the unusual amino acid residues, particularly dolaisoleucine and dolaproine with their multiple stereocenters, represents a significant challenge and often requires stereoselective reactions.

Below is a generalized workflow for a convergent synthesis of dolastatin 10.

G cluster_dov_val_dil Synthesis of Dov-Val-Dil Fragment cluster_dap_doe Synthesis of Dap-Doe Fragment Dov Dolavaline Synthesis DovVal Dov-Val Coupling Dov->DovVal Val Valine Val->DovVal Dil Dolaisoleucine Synthesis DovValDil Dov-Val-Dil Coupling Dil->DovValDil DovVal->DovValDil FinalCoupling Final Fragment Coupling (e.g., DEPC, HATU) DovValDil->FinalCoupling Fragment 1 Dap Dolaproine Synthesis DapDoe Dap-Doe Coupling Dap->DapDoe Doe Dolaphenine Synthesis Doe->DapDoe DapDoe->FinalCoupling Fragment 2 Deprotection Global Deprotection FinalCoupling->Deprotection Dolastatin10 Dolastatin 10 Deprotection->Dolastatin10

Convergent Synthetic Strategy for Dolastatin 10.
Experimental Protocols for Key Synthetic Steps

Detailed experimental protocols for the total synthesis of dolastatin 10 are extensive. Below are representative procedures for key coupling and deprotection steps, adapted from methodologies used in the synthesis of dolastatin 10 and its analogues.

Peptide Coupling (e.g., HATU-mediated): [8] To a solution of the N-terminally protected peptide acid (1.0 eq) and the C-terminally protected peptide amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 4-12 hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Boc Deprotection: [8] The Boc-protected peptide is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at 0 °C. The reaction is stirred for 30-60 minutes. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA. The resulting amine salt is used in the next step without further purification.

Fmoc Deprotection: [8] The Fmoc-protected peptide is treated with a 20% solution of piperidine in DMF for 15-30 minutes at room temperature. The solvent is removed under reduced pressure, and the residue is purified by chromatography or carried forward to the next step.

Quantitative Data on Synthesis and Biological Activity

The synthesis of dolastatin 10 and its analogues involves multiple steps, and the overall yields can vary depending on the specific route and efficiency of each reaction. The following tables summarize key quantitative data related to the synthesis and biological activity of dolastatin 10 and some of its important analogues.

Table 1: Cytotoxicity of Dolastatin 10 and Analogues against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (nM)Reference(s)
Dolastatin 10L1210Murine Leukemia0.03[2]
NCI-H69Small Cell Lung Cancer0.059[2]
DU-145Human Prostate Cancer0.5[2][9]
HT-29Colon Cancer0.06[7]
MCF7Breast Cancer0.03[7]
DolastatinolMDA-MB-231Triple-Negative Breast Cancer1.54[3]
BT474HER2-Positive Breast Cancer0.95[3]
SKBR3HER2-Positive Breast Cancer2.3[3]
Auristatin PE (TZT-1027)VariousSolid TumorsPotent in vivo activity[7]
MMAEMOLM13Acute Myeloid Leukemia~0.2-0.3[7]
Analogue 13c (azide modified)MOLM13Acute Myeloid Leukemia0.057[7]

Table 2: Inhibition of Tubulin Polymerization

CompoundIC₅₀ (µM)Reference(s)
Dolastatin 101.2 - 2.2[7][10]
Vinblastine1.5[10]
Maytansine3.5[10]

Mechanism of Action and Signaling Pathway

The primary molecular target of dolastatin 10 is tubulin, the protein subunit of microtubules.[1][3] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics.[10] This disruption of the microtubule network leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[3][9] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The apoptotic signaling cascade initiated by dolastatin 10-induced mitotic arrest involves the modulation of key regulatory proteins. Studies have shown that dolastatin 10 can lead to the downregulation of the anti-apoptotic protein Bcl-2 and may involve the stabilization of the pro-apoptotic protein p53 and the oncogene c-myc.[11] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases, the executioners of apoptosis.

The following diagram illustrates the signaling pathway of dolastatin 10's mechanism of action.

G Dolastatin10 Dolastatin 10 Tubulin β-Tubulin (Vinca Domain) Dolastatin10->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Downregulates Caspases Caspase Activation G2M_Arrest->Caspases Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases->Apoptosis Executes

References

Dolastatin 10: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dolastatin 10, a potent antineoplastic agent, is a pentapeptide originally isolated from the marine sea hare Dolabella auricularia. Its remarkable cytotoxicity against a wide range of cancer cell lines has positioned it as a significant lead compound in the development of novel anticancer therapies, including antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological activity of dolastatin 10, with a focus on its interaction with tubulin and the subsequent induction of apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug discovery.

Core Mechanism: Disruption of Microtubule Dynamics

The primary mechanism of action of dolastatin 10 is the inhibition of tubulin polymerization.[1] By binding to tubulin, the fundamental protein subunit of microtubules, dolastatin 10 effectively disrupts the dynamic instability of these crucial cytoskeletal structures. This interference with microtubule assembly and disassembly leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[2]

Interaction with Tubulin

Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin.[2] This interaction is non-competitive with respect to vincristine binding.[3] The binding of dolastatin 10 to tubulin leads to the formation of tubulin aggregates and inhibits tubulin-dependent GTP hydrolysis.[1] At higher concentrations, it can cause the formation of cold-stable tubulin aggregates.

Quantitative Analysis of Dolastatin 10 Activity

The potency of dolastatin 10 has been quantified across various cancer cell lines and in biochemical assays. The following table summarizes key quantitative data, providing a comparative overview of its activity.

Parameter Cell Line / System Value Reference
IC50 (Cell Growth Inhibition) L1210 murine leukemia0.03 nM[4]
NCI-H69 small cell lung cancer0.059 nM[4]
DU-145 human prostate cancer0.5 nM[4]
NCI-H82 small cell lung cancer0.032 - 0.184 nM[4]
NCI-H446 small cell lung cancer0.032 - 0.184 nM[4]
NCI-H510 small cell lung cancer0.032 - 0.184 nM[4]
HT-29 colon cancer0.06 nM[2]
MCF7 breast cancer0.03 nM[2]
IC50 (Tubulin Polymerization) Purified tubulin1.2 µM[5]
Ki (Vincristine Binding Inhibition) Purified tubulin1.4 µM (non-competitive)[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in dolastatin 10's mechanism of action, the following diagrams have been generated using the DOT language.

G Dolastatin10 Dolastatin 10 Tubulin β-Tubulin Dolastatin10->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Bcl2 Bcl-2 G2M_Arrest->Bcl2 Induces pBcl2 Phosphorylated Bcl-2 (Inactive) Bcl2->pBcl2 Phosphorylation Apoptosis Apoptosis pBcl2->Apoptosis Promotes

Caption: Signaling pathway of dolastatin 10-induced apoptosis.

G Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddDrug Add Dolastatin 10 (Various Concentrations) Incubate1->AddDrug Incubate2 Incubate (48-72h) AddDrug->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbsorbance Measure Absorbance (e.g., 570 nm) AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 Value MeasureAbsorbance->CalculateIC50

Caption: Experimental workflow for an MTT cell viability assay.

Detailed Experimental Protocols

To facilitate the replication and further investigation of dolastatin 10's mechanism of action, this section provides detailed methodologies for key experiments.

Tubulin Polymerization Assay

This assay measures the effect of dolastatin 10 on the in vitro assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Dolastatin 10 stock solution (in DMSO)

  • Glycerol

  • 96-well microplate, spectrophotometer

Protocol:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Aliquot the tubulin solution into pre-chilled microplate wells.

  • Add dolastatin 10 at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., vinblastine).

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.

  • Plot the rate of polymerization against the concentration of dolastatin 10 to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dolastatin 10 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate, incubator, microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of dolastatin 10 for 48-72 hours. Include a vehicle control.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dolastatin 10 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with dolastatin 10 at a specific concentration (e.g., 10x IC50) for a defined period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Bcl-2 Phosphorylation

This technique is used to detect the phosphorylation status of the anti-apoptotic protein Bcl-2.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dolastatin 10 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-Bcl-2 and anti-phospho-Bcl-2 (Ser70)

  • Secondary antibody (HRP-conjugated)

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and blotting equipment

  • Chemiluminescent substrate

Protocol:

  • Treat cells with dolastatin 10 as described for cell cycle analysis.

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody (anti-phospho-Bcl-2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total Bcl-2 to confirm equal loading.

Conclusion

Dolastatin 10 exerts its potent anticancer effects primarily by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. A key event in the apoptotic cascade is the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate mechanism of action of this promising therapeutic agent and to guide the development of next-generation dolastatin-based cancer therapies.

References

Dolastatinol: A Technical Guide to a Potent Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatinol, a synthetic analog of the marine natural product dolastatin 10, is a highly potent antimitotic agent that exhibits profound cytotoxicity against a range of cancer cell lines. Its mechanism of action is centered on the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This technical guide provides an in-depth overview of this compound, focusing on its function as a tubulin polymerization inhibitor. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its mechanism and associated experimental workflows to support further research and development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.

Dolastatin 10, a linear pentapeptide isolated from the sea hare Dolabella auricularia, is a potent inhibitor of tubulin polymerization.[1] However, its clinical development was hampered by severe off-target toxicities.[1] This led to the development of synthetic analogs, such as this compound, which retains the potent anticancer properties of the parent compound. This compound is a methylene hydroxyl derivative of dolastatin 10 and demonstrates significant suppression of cell proliferation and migration.[1][2] This document serves as a comprehensive technical resource on this compound's role as a tubulin polymerization inhibitor.

Quantitative Data

The following tables summarize the quantitative data available for this compound and its parent compound, dolastatin 10, concerning their biological activity.

Table 1: Cytotoxicity of this compound against Human Breast Cancer Cell Lines [1]

Cell LineTypeIC₅₀ (nM)
MDA-MB-231Triple-negative1.54
BT474HER2-positive0.95
SKBR3HER2-positive2.3

IC₅₀ values were determined after 96 hours of incubation using an XTT assay.

Table 2: In Vitro Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM)
Dolastatin 101.2[3]
Dolastatin 1523[4]
Vinblastine1.5[3]
Phomopsin A1.4[3]
Maytansine3.5[3]

Note: A specific IC₅₀ value for this compound in a cell-free tubulin polymerization assay is not currently available in the reviewed literature. However, its potent inhibitory effect on cellular microtubule networks has been demonstrated to be significantly greater than that of MMAF.[1]

Mechanism of Action

This compound exerts its potent antimitotic effects by directly interfering with microtubule dynamics. The proposed mechanism of action, based on studies of dolastatin 10, involves binding to the β-subunit of tubulin, specifically within the vinca domain.[4][5] This binding event inhibits the polymerization of tubulin dimers into microtubules.[1] The disruption of microtubule formation and dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.[1][6]

Dolastatinol_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-subunit (Vinca Domain) Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces XTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis c1 Seed cells in 96-well plate t1 Add this compound to cells c1->t1 c2 Prepare this compound serial dilutions c2->t1 t2 Incubate for 96 hours t1->t2 a1 Wash cells t2->a1 a2 Add XTT reagent a1->a2 a3 Incubate for 3 hours a2->a3 d1 Measure absorbance a3->d1 d2 Calculate IC50 values d1->d2 Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining & Analysis p1 Seed and synchronize cells (serum starvation) t1 Treat with this compound for 24 hours p1->t1 h1 Harvest cells t1->h1 h2 Fix in 70% ethanol h1->h2 s1 Stain with Propidium Iodide and RNase A h2->s1 s2 Analyze by Flow Cytometry s1->s2 Immunofluorescence_Workflow cluster_prep Cell Culture & Treatment cluster_fix Fixation & Permeabilization cluster_stain Immunostaining cluster_image Imaging p1 Seed cells p2 Treat with this compound p1->p2 f1 Fix with paraformaldehyde p2->f1 f2 Permeabilize with Triton X-100 f1->f2 s1 Block non-specific binding f2->s1 s2 Incubate with primary antibody (anti-α-tubulin) s1->s2 s3 Incubate with fluorescent secondary antibody s2->s3 s4 Stain nuclei with DAPI s3->s4 i1 Visualize with fluorescence microscope s4->i1

References

Dolastatinol's Role in Inducing Mitotic Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dolastatinol, a synthetic analog of the natural marine peptide dolastatin 10, has emerged as a highly potent antimitotic agent with significant potential in oncology research and development. This document provides a comprehensive technical overview of this compound's primary mechanism of action: the induction of mitotic arrest. We will delve into the core molecular interactions, detailing its effects on microtubule dynamics, the subsequent activation of the spindle assembly checkpoint, and the downstream signaling cascades leading to apoptosis. This guide consolidates quantitative data, detailed experimental methodologies, and visual representations of the key pathways to serve as a valuable resource for professionals in the field.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its potent cytotoxic effects by directly interfering with microtubule dynamics, a critical process for cell division.[1] Similar to its parent compound, dolastatin 10, this compound inhibits tubulin polymerization.[1] This disruption of the "dynamic instability" of microtubules prevents the formation of the mitotic spindle, a requisite structure for the proper segregation of chromosomes during mitosis.[1]

The inhibitory effect of this compound on microtubule networks has been observed at nanomolar concentrations. Immunofluorescence analysis of breast cancer cells treated with this compound shows a visible disruption of microtubules at concentrations as low as 5 nM, with significant damage apparent at 25 nM.[1]

Quantitative Analysis of Tubulin Inhibition and Cytotoxicity

The potency of this compound has been quantified through various in vitro studies. Its half-maximal inhibitory concentration (IC50) for cell viability and tubulin polymerization highlights its efficacy, particularly in comparison to other microtubule-targeting agents.

Compound Cell Line Assay Type IC50 Value Reference
This compoundMDA MB 231 (Triple-Negative Breast Cancer)Cytotoxicity (XTT)1.54 nM[2]
This compoundBT474 (HER2-Positive Breast Cancer)Cytotoxicity (XTT)0.95 nM[2]
This compoundSKBR3 (HER2-Positive Breast Cancer)Cytotoxicity (XTT)2.3 nM[2]
Dolastatin 10L1210 (Murine Leukemia)Cell Growth Inhibition0.5 nM[3]
Dolastatin 10-In vitro Tubulin Polymerization1.2 µM[3]
Dolastatin 15NCI-H69, NCI-H82, NCI-H345, NCI-H446 (SCLC)Growth Inhibition (MTT)0.039 - 28.8 nM[4]

Induction of Mitotic Arrest at the G2/M Phase

The disruption of microtubule polymerization by this compound leads to a robust cell cycle arrest at the G2/M transition phase.[5] Unable to form a functional mitotic spindle, the cell cannot proceed into anaphase, triggering a prolonged mitotic arrest.

Flow cytometry analysis of MDA MB 231 breast cancer cells treated with 125 nM this compound for 24 hours showed a significant increase in the population of cells in the G2/M phase.

Treatment Cell Line Concentration Duration % of Cells in G2/M Phase Reference
This compoundMDA MB 231125 nM24 hours43.5%[2]
MMAFMDA MB 231125 nM24 hours32.7%[2]

Signaling Pathways of this compound-Induced Mitotic Arrest and Apoptosis

The cellular response to this compound-induced microtubule disruption is a complex signaling cascade that begins with the activation of the Spindle Assembly Checkpoint (SAC) and culminates in programmed cell death, or apoptosis.

Spindle Assembly Checkpoint Activation

The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation. When microtubules fail to attach properly to the kinetochores of chromosomes, the SAC is activated, preventing the onset of anaphase. Key proteins involved in this checkpoint, such as Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-related 1), are recruited to the unattached kinetochores.[6][7] Dolastatin-induced disruption of microtubule dynamics leads to a loss of tension across kinetochore pairs, which in turn promotes the accumulation of BubR1 at the kinetochores, leading to mitotic arrest.[2]

G This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Unattached_Kinetochores Unattached Kinetochores Microtubule_Disruption->Unattached_Kinetochores SAC_Activation Spindle Assembly Checkpoint Activation Unattached_Kinetochores->SAC_Activation Triggers Mad2 Mad2 SAC_Activation->Mad2 Recruits BubR1 BubR1 SAC_Activation->BubR1 Recruits Mitotic_Arrest G2/M Mitotic Arrest Mad2->Mitotic_Arrest Mediates BubR1->Mitotic_Arrest Mediates

This compound-induced Spindle Assembly Checkpoint activation.
Apoptotic Cascade

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. This process involves the modulation of key regulatory proteins, including the Bcl-2 family and the c-myc oncoprotein. Dolastatin treatment has been shown to lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[4] Furthermore, c-Myc, a protein that can promote apoptosis, is implicated in this pathway.[8][9] The interplay between the down-regulation of anti-apoptotic proteins like Bcl-2 and the pro-apoptotic signals initiated by c-Myc following mitotic arrest leads to the activation of caspases and the execution of apoptosis.[8]

G Mitotic_Arrest Prolonged Mitotic Arrest Bcl2 Bcl-2 (anti-apoptotic) Mitotic_Arrest->Bcl2 Inhibits cMyc c-myc (pro-apoptotic) Mitotic_Arrest->cMyc Activates Apoptotic_Signal Pro-Apoptotic Signaling Bcl2->Apoptotic_Signal cMyc->Apoptotic_Signal Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Downstream apoptotic signaling following mitotic arrest.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

  • Add various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reconstitute Reconstitute Tubulin in G-PEM Buffer Add_Tubulin Add Tubulin to Initiate Reconstitute->Add_Tubulin Prepare_Dola Prepare this compound Dilutions Add_Dola Add this compound to Plate Prepare_Dola->Add_Dola Add_Dola->Add_Tubulin Incubate Incubate at 37°C in Spectrophotometer Add_Tubulin->Incubate Measure_OD Measure OD340 for 60 min Incubate->Measure_OD

Workflow for in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • Cultured cells (e.g., MDA MB 231)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

  • Harvest cells by trypsinization and wash once with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

G Seed_Cells Seed Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Fix_Cells Fix in 70% Ethanol Harvest_Cells->Fix_Cells Wash_Fixed_Cells Wash Fixed Cells Fix_Cells->Wash_Fixed_Cells Stain_Cells Stain with PI/RNase Solution Wash_Fixed_Cells->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze

Workflow for cell cycle analysis by flow cytometry.
Immunofluorescence Staining for Microtubule Integrity

This method allows for the visualization of microtubule networks within cells following treatment with this compound.

Materials:

  • Cells grown on coverslips

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule structure using a fluorescence microscope.

Conclusion

This compound is a potent inhibitor of tubulin polymerization that induces a strong mitotic arrest in the G2/M phase of the cell cycle. This activity is mediated through the disruption of microtubule dynamics, leading to the activation of the spindle assembly checkpoint. The sustained mitotic arrest subsequently triggers an apoptotic cascade involving key regulators such as Bcl-2 and c-myc. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other microtubule-targeting agents. Further research into the nuanced interactions within the signaling pathways will continue to illuminate the full potential of this promising class of compounds.

References

The Potent Anti-Cancer Activity of Synthetic Dolastatins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatins, a class of potent antimitotic peptides originally isolated from the sea hare Dolabella auricularia, have emerged as a significant area of interest in oncology research. Their synthetic analogues, particularly derivatives of dolastatin 10 and 15, exhibit profound cytotoxic activity against a wide range of cancer cell lines, leading to their development as payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the biological activity of synthetic dolastatins, focusing on their mechanism of action, quantitative cytotoxic data, and the experimental protocols used for their evaluation.

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

The primary mechanism by which synthetic dolastatins exert their cytotoxic effects is through the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[2][3]

Several key signaling pathways are implicated in dolastatin-induced apoptosis. A critical pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins. Dolastatin 10 has been shown to induce the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function.[3] Furthermore, dolastatins can down-regulate the expression of Bcl-2 and up-regulate the expression of the tumor suppressor protein p53, further promoting apoptosis.[1]

Quantitative Biological Activity of Synthetic Dolastatins

The cytotoxic potency of synthetic dolastatins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values for various synthetic dolastatin analogues against a range of cancer cell lines.

Compound/AnalogueCell LineCancer TypeIC50 (nM)Reference(s)
Dolastatin 10L1210Murine Leukemia0.03[4]
NCI-H69Small Cell Lung Cancer0.059[4]
DU-145Prostate Cancer0.5[2]
HT-29Colon Cancer0.06[5]
MCF7Breast Cancer0.03[5]
Dolastatin 15NCI-H69Small Cell Lung Cancer0.039 - 28.8[6]
NCI-H82Small Cell Lung Cancer0.039 - 28.8[6]
NCI-H345Small Cell Lung Cancer0.039 - 28.8[6]
NCI-H446Small Cell Lung Cancer0.039 - 28.8[6]
Monomethyl Auristatin E (MMAE)HL60Promyelocytic Leukemia0.1[2]
Monomethyl Auristatin F (MMAF)HL60Promyelocytic Leukemia>100[2]
DolastatinolMDA-MB-231Triple-Negative Breast Cancer1.54[7]
BT474HER2-Positive Breast Cancer0.95[7]
SKBR3HER2-Positive Breast Cancer2.3[7]
DA-1PC-3Prostate Cancer0.2 ± 0.1

Experimental Protocols

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with various concentrations of the synthetic dolastatin analogue and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[8]

2. Resazurin (AlamarBlue) Assay

This is a fluorometric assay that also measures cell viability.

  • Principle: Viable cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin. The fluorescence intensity is proportional to the number of living cells.

  • Protocol:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Expose the cells to a range of concentrations of the dolastatin analogue for the desired duration.

    • Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • Determine cell viability and IC50 values based on the fluorescence readings compared to untreated controls.[4][9]

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the assembly of microtubules.

  • Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) or by using a fluorescent reporter that binds preferentially to polymerized tubulin.

  • Fluorescence-Based Protocol:

    • Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP and glycerol).

    • In a 96-well plate, add the tubulin solution to wells containing various concentrations of the synthetic dolastatin analogue or a control compound.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the increase in fluorescence over time using a microplate reader. A common fluorescent probe is DAPI, which exhibits enhanced fluorescence upon binding to microtubules.

    • The rate and extent of tubulin polymerization are determined from the fluorescence readings, and the inhibitory concentration (IC50) can be calculated.[10]

Visualizations

Dolastatin-Induced Apoptosis Signaling Pathway

Dolastatin_Apoptosis_Pathway Dolastatin Synthetic Dolastatin (e.g., Dolastatin 10) Tubulin Tubulin Dolastatin->Tubulin Binds to Bcl2 Bcl-2 (Anti-apoptotic) Dolastatin->Bcl2 Induces Phosphorylation p53 p53 (Tumor Suppressor) Dolastatin->p53 Upregulates Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_P Phosphorylated Bcl-2 (Inactive) Bcl2->Bcl2_P Bcl2_P->Apoptosis Promotes p53->Apoptosis Induces

Caption: Dolastatin-induced apoptosis pathway.

Generalized Experimental Workflow for Synthesis of Dolastatin Analogues

Dolastatin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support AA1 Couple First Protected Amino Acid Resin->AA1 Deprotection1 Deprotection AA1->Deprotection1 AA2 Couple Second Protected Amino Acid Deprotection1->AA2 Deprotection2 Deprotection AA2->Deprotection2 Elongation Repeat Coupling and Deprotection Cycles Deprotection2->Elongation Cleavage Cleavage from Resin Elongation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Final_Product Synthetic Dolastatin Analogue Characterization->Final_Product Dolastatin_Analogues_Logic cluster_Analogues Synthetic Analogues Dolastatin10 Dolastatin 10 (Natural Product) MMAE MMAE (Auristatin E derivative) Dolastatin10->MMAE Structural Basis for MMAF MMAF (Auristatin F derivative) Dolastatin10->MMAF Structural Basis for Other_Analogues Other Synthetic Analogues Dolastatin10->Other_Analogues Structural Basis for High_Potency High Cytotoxic Potency (Sub-nanomolar IC50) MMAE->High_Potency MMAF->High_Potency Other_Analogues->High_Potency ADC Antibody-Drug Conjugates (ADCs) High_Potency->ADC Enables use as Payload Clinical_Dev Clinical Development ADC->Clinical_Dev

References

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of Dolastatinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dolastatinol is a potent synthetic analog of Dolastatin 10, a natural pentapeptide isolated from the marine sea hare Dolabella auricularia.[1][2] Like its parent compound, this compound exhibits significant cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division.[1][3] This makes it a compound of high interest for cancer research and the development of antibody-drug conjugates (ADCs). The synthesis of this compound can be efficiently achieved using a facile solid-phase peptide synthesis (SPPS) protocol, which allows for modifications and the development of new derivatives.[1]

This application note provides a detailed protocol for the solid-phase synthesis of this compound using Fmoc chemistry on 2-chlorotrityl chloride resin, employing a self-immolative monosuccinate linker for a pH-triggered release.[1][3]

Synthesis Overview

The synthesis of this compound is performed on a 2-chlorotrityl chloride resin. The process begins with the loading of a specially prepared Fmoc-protected thiazole building unit functionalized with a monosuccinate linker.[1] The peptide chain is then elongated through sequential Fmoc deprotection and coupling of the required amino acid units, including dolaisoleucine (Dil), dolaproine (Dap), and valine.[1] The final N-terminus is capped with dimethyl valine. Cleavage from the resin is performed under mild acidic conditions, followed by the release of the final this compound product via a pH-triggered hydrolysis of the succinate linker.[1]

Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycles cluster_Cleavage_Release Cleavage and Release Resin 2-Chlorotrityl Chloride Resin Loading Loading of Fmoc-Thiazole- Monosuccinate Unit (3b) Resin->Loading DIEA, DCM rt, 1h Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loading->Fmoc_Deprotection Coupling_Dil Couple Fmoc-Dil-OH (HATU, DIEA, DMF) Fmoc_Deprotection->Coupling_Dil Coupling_Dap Couple Fmoc-Dap-OH (HATU, DIEA, DMF) Fmoc_Deprotection->Coupling_Dap Coupling_Val Couple Fmoc-Val-OH (HATU, DIEA, DMF) Fmoc_Deprotection->Coupling_Val Coupling_Me2Val Couple (Me)2Val-OH (HATU, DIEA, DMF) Fmoc_Deprotection->Coupling_Me2Val Coupling_Dil->Fmoc_Deprotection Repeat Cycle Coupling_Dap->Fmoc_Deprotection Coupling_Val->Fmoc_Deprotection Cleavage Resin Cleavage (TFA/TIS/DCM) Coupling_Me2Val->Cleavage Release This compound Release (1N Na2CO3/MeOH) Cleavage->Release Purification Purification & Lyophilization Release->Purification Final_Product Pure this compound Purification->Final_Product

Figure 1. Overall workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Resin Loading

The initial loading of the C-terminal building block onto the 2-chlorotrityl chloride resin is a critical first step. Using the monosuccinate building unit (3b) with its carboxylate nucleophile allows for smooth reaction under standard conditions.[1]

  • Resin: 2-Chlorotrityl Chloride Resin (100 mg, substitution level: 1.0-1.8 mmol/g).

  • Reagents:

    • Fmoc-protected thiazole monosuccinate building unit (3b).

    • N,N-Diisopropylethylamine (DIEA).

    • Dichloromethane (DCM).

  • Protocol:

    • Swell the 2-chlorotrityl chloride resin in DCM in a suitable reaction vessel.

    • Add the Fmoc-protected thiazole monosuccinate building unit (3b) and DIEA to the resin slurry.

    • Agitate the mixture at room temperature for 1 hour.

    • Wash the resin thoroughly with DCM and DMF to remove excess reagents.

    • Cap any unreacted sites on the resin if necessary (e.g., using a mixture of DCM/MeOH/DIEA).

Peptide Elongation (SPPS Cycles)

Peptide chain elongation is performed using a standard Fmoc SPPS chemistry protocol.[1] Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

  • Deprotection Step:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 15 minutes and drain.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (2x) and CH₂Cl₂ (2x) to remove piperidine.

  • Coupling Step:

    • In a separate vial, dissolve the protected amino acid (2.5 equiv), HATU (2.5 equiv), and DIEA (5.1 equiv) in DMF (5 mL).

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture for 1.5 hours at room temperature.

    • Wash the resin with DMF and CH₂Cl₂.

    • Monitor coupling completion using a ninhydrin test; repeat coupling if necessary.[1]

  • Amino Acid Sequence: The following protected amino acids are coupled sequentially:

    • Fmoc-Dolaisoleucine (Fmoc-Dil-OH)

    • Fmoc-Dolaproine (Fmoc-Dap-OH)

    • Fmoc-Valine (Fmoc-Val-OH)

    • N,N-Dimethylvaline ((Me)₂Val-OH)

Cleavage from Resin

The synthesized peptide is cleaved from the solid support under mild acidic conditions to preserve the acid-sensitive protecting groups on the peptide, yielding the monosuccinate derivative.[1]

  • Reagents: Cold cleavage cocktail: TFA/TIS/DCM (2.5:2.5:95).

  • Protocol:

    • Wash the final peptide-resin with DCM.

    • Add the cold cleavage cocktail (4 mL) to the resin.

    • Incubate at 0°C and then allow to warm to room temperature over 30-60 minutes.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Evaporate the solvent to obtain the crude peptide monosuccinate.

This compound Release and Purification

The final this compound product is released from its monosuccinate precursor through base-catalyzed hydrolysis.[1]

Release_Mechanism Start This compound-Monosuccinate Derivative (1) Transition Ester Hydrolysis & Self-Immolation Start->Transition Base 1N Na2CO3 / MeOH (1:4) Base->Transition Product Pure this compound Transition->Product Byproduct Succinate Byproduct Transition->Byproduct

Figure 2. pH-triggered release of this compound from its monosuccinate precursor.

  • Protocol:

    • Dissolve the crude peptide (10 mg) in a 1:4 mixture of 1 N Na₂CO₃ and MeOH (2.5 mL).[1][4]

    • Incubate the mixture at room temperature, monitoring the reaction by LC-MS until completion.[1][4]

    • Once the release is complete, acidify the reaction mixture to pH ~6.8 with cold 0.5 N HCl.

    • Lyophilize the solution.

    • Redissolve the resulting solid in THF and filter out the precipitated salt.

    • Evaporate the THF to yield pure this compound, which can be used for biological studies without further purification.[1]

    • For higher purity, the cleaved peptide can be purified by semi-preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and activity of this compound.

Table 1: SPPS Reagent and Reaction Conditions [1]

Parameter Value / Condition
Resin 2-Chlorotrityl Chloride
Resin Loading ~0.40 mmol/g
Amino Acid Equivalents 2.5 equiv
Coupling Reagent HATU (2.5 equiv)
Activator Base DIEA (5.1 equiv)
Coupling Time 1.5 hours
Fmoc Deprotection 20% Piperidine in DMF (2 x 15 min)
Cleavage Cocktail TFA / TIS / DCM (2.5:2.5:95)

| Cleavage Time | 30 - 60 minutes |

Table 2: Biological Activity of this compound

Compound Cell Line IC₅₀ (nM)
This compound MDA MB 231 1.54[4]
This compound PC-3 (Prostate Cancer) 0.2 ± 0.1 (Analog DA-1)[5]
MMAF (Monomethyl auristatin F) MDA MB 231 32.7% G2/M arrest at 125 nM[1]

| this compound | MDA MB 231 | 43.5% G2/M arrest at 125 nM[1] |

Note: The IC₅₀ for PC-3 cells corresponds to a closely related analog (DA-1) with a modified C-terminus designed for enhanced conjugation.[5] The cell cycle arrest data for MMAF and this compound on MDA MB 231 cells demonstrates this compound's potent effect on microtubule destabilization.[1]

References

Application Notes and Protocols for Fmoc-Based Synthesis of Dolastatinol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dolastatin 10, a potent antimitotic natural product isolated from the sea hare Dolabella auricularia, has served as a blueprint for the development of highly cytotoxic agents for cancer therapy.[1] Its synthetic analogs, often referred to as auristatins, are key components of antibody-drug conjugates (ADCs). Dolastatinol is a synthetic analog of Dolastatin 10, notable for a C-terminus hydroxyl methylene functionality that allows for potential conjugation to drug carriers.[1][2] This document outlines the solid-phase peptide synthesis (SPPS) of this compound and its analogs using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol is based on established methods for synthesizing Dolastatin 10 derivatives, which are powerful inhibitors of tubulin polymerization.[1][2]

Mechanism of Action

Dolastatin 10 and its analogs exert their potent cytotoxic effects by interfering with microtubule dynamics.[3][4] They inhibit tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][5] This mechanism involves binding to the vinca alkaloid domain on β-tubulin.[5][6] The induction of apoptosis is also associated with the downregulation of anti-apoptotic proteins like Bcl-2.[3][4]

Dolastatin_Signaling_Pathway cluster_cell Cancer Cell Dolastatin This compound / Dolastatin 10 Analog Tubulin β-Tubulin Dolastatin->Tubulin Binds to Bcl2 Bcl-2 Downregulation Dolastatin->Bcl2 Induces Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Signaling pathway of this compound.

Experimental Protocols

The synthesis of this compound is achieved via a manual solid-phase peptide synthesis (SPPS) approach using a standard Fmoc/tBu strategy.[1] The process begins with the loading of a linker-functionalized C-terminal building block onto a resin, followed by sequential deprotection and coupling of the subsequent amino acid residues.

Materials and Reagents:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including unusual residues like Dolaproine and Dolaisoleucine)

  • Self-immolative monosuccinate linker

  • Coupling reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: Dichloromethane (DCM), DMF

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)-based

Workflow for Solid-Phase Synthesis of this compound:

SPPS_Workflow Resin 2-Chlorotrityl Resin Loading 1. Loading Linker-functionalized C-terminal unit Resin->Loading Wash1 Wash (DMF, DCM) Loading->Wash1 Deprotection 2. Fmoc Deprotection 20% Piperidine/DMF Wash1->Deprotection Wash2 Wash (DMF, DCM) Deprotection->Wash2 Coupling 3. Amino Acid Coupling Fmoc-AA-OH, HATU, DIEA in DMF Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat Steps 2-3 for each amino acid Wash3->Repeat Repeat->Deprotection Next cycle Cleavage 4. Cleavage from Resin TFA-based cocktail Repeat->Cleavage Final cycle Purification 5. Purification RP-HPLC Cleavage->Purification This compound This compound Product Purification->this compound

Caption: Fmoc-SPPS workflow for this compound.

Step-by-Step Protocol:

  • Resin Loading: The synthesis begins by loading the C-terminal building block, functionalized with a self-immolative monosuccinate linker, onto the 2-chlorotrityl chloride resin.[1] The use of this specific linker facilitates a pH-triggered release of the final product with a C-terminal hydroxyl group.[1]

    • Swell the 2-CTC resin in DCM.

    • Dissolve the linker-functionalized building block and DIEA in DCM.

    • Add the solution to the resin and agitate for the specified time.

    • Cap any remaining active sites on the resin using a solution of DCM/MeOH/DIEA.

    • Wash the resin thoroughly with DCM and DMF and dry under vacuum.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.

    • Treat the resin with 20% piperidine in DMF for 2 x 15 minutes.[1]

    • Wash the resin with DMF (2x) and DCM (2x) to remove piperidine and dibenzofulvene adducts.[1]

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free amine on the resin-bound peptide.

    • In a separate vessel, pre-activate the Fmoc-amino acid (2.5 equivalents) with HATU (2.5 equivalents) and DIEA (5.1 equivalents) in DMF.[1]

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1.5 hours with agitation.[1]

    • Wash the resin with DMF (2x) and DCM (2x).

    • A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.

    • Wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound product.

Quantitative Data Summary

The efficiency of the synthesis can be monitored at various stages. The following table provides representative data for SPPS of peptides.

ParameterTypical Value/RangeMethod of DeterminationReference
Resin Loading0.40 - 1.8 mmol/gGravimetric analysis after loading[1]
Coupling Efficiency>99%Kaiser Test / TNBS TestStandard SPPS protocols
Fmoc DeprotectionCompleteUV-Vis of piperidine-fulvene adductStandard SPPS protocols
Final Crude Yield60-80%Gravimetric analysis post-cleavageGeneral SPPS experience
Final Purity>95%RP-HPLC[1]

Note: Yields and purities are highly dependent on the specific peptide sequence, the scale of the synthesis, and the purification procedure. The values presented are typical for the synthesis of complex peptides like this compound analogs.

Conclusion

The use of Fmoc solid-phase peptide synthesis provides a robust and efficient method for the construction of this compound and its analogs. The protocol allows for the incorporation of unique and complex amino acid residues characteristic of the dolastatin family. The resulting compounds are highly potent cytotoxic agents with significant potential in the development of targeted cancer therapies, particularly as payloads for antibody-drug conjugates. The presence of a C-terminal hydroxyl group in this compound offers a versatile handle for conjugation, further expanding its therapeutic applicability.[1]

References

Application of Dolastatinol in Breast Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatinol, a synthetic analogue of the marine natural product Dolastatin 10, has emerged as a highly potent anticancer agent with significant potential in breast cancer research and development.[1][2] Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, exhibited powerful cytotoxic effects but was hindered in clinical trials due to severe off-target toxicity.[1] this compound, a C-terminus methylene hydroxyl derivative, retains the potent anticancer properties of its parent compound while offering a potential site for conjugation in targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[1] This document provides detailed application notes and experimental protocols for the use of this compound in breast cancer research, focusing on its mechanism of action and methods to evaluate its efficacy.

Mechanism of Action

This compound exerts its potent anticancer effects primarily through the disruption of microtubule dynamics.[1][2] Its mechanism of action includes:

  • Inhibition of Tubulin Polymerization: this compound binds to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, a critical structure for cell division.[1][2]

  • G2/M Cell Cycle Arrest: The disruption of the mitotic spindle leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is associated with mitochondrial disintegration.[1]

  • Anti-metastatic Potential: By disrupting the microtubule network, this compound also inhibits cell migration, suggesting its potential to prevent metastasis.[1]

This compound has demonstrated high potency against both HER2-positive and triple-negative breast cancer (TNBC) cell lines.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Breast Cancer Cell Lines
Cell LineBreast Cancer SubtypeIC50 (nM) of this compoundIC50 (nM) of MMAF (Comparator)
MDA-MB-231Triple-Negative1.54Inactive
BT474HER2-Positive2.3>1000
SKBR3HER2-Positive0.95>1000

Data extracted from Gutman et al., 2021.[1]

Table 2: Effect of this compound on Microtubule Disruption and Cell Cycle in MDA-MB-231 Cells
TreatmentConcentrationObservation
This compound5 nMInitial disruption of microtubule network
This compound25 nMClear damage to microtubule network
MMAF125 nMInitial disruption of microtubule network
MMAF625 nMClear disruption of microtubule network
This compound125 nMIncreased population of cells in G2/M phase
MMAF125 nMIncreased population of cells in G2/M phase

Data extracted from Gutman et al., 2021.[1]

Mandatory Visualizations

G Mechanism of Action of this compound This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Disrupts Formation Cell_Migration_Inhibition Cell_Migration_Inhibition Microtubules->Cell_Migration_Inhibition Inhibits G2_M_Arrest G2_M_Arrest Mitotic_Spindle->G2_M_Arrest Leads to Mitochondrial_Disintegration Mitochondrial_Disintegration G2_M_Arrest->Mitochondrial_Disintegration Induces Apoptosis Apoptosis Mitochondrial_Disintegration->Apoptosis Results in

Caption: Mechanism of action of this compound in breast cancer cells.

G Experimental Workflow: Cell Viability (XTT) Assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 6 Seed_Cells Seed breast cancer cells in 96-well plate Incubate_1 Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_1 Add_this compound Add serial dilutions of this compound Incubate_1->Add_this compound Incubate_2 Incubate for 96h Add_this compound->Incubate_2 Add_XTT Add XTT reagent to each well Incubate_2->Add_XTT Incubate_3 Incubate for 2-4h Add_XTT->Incubate_3 Read_Absorbance Measure absorbance at 450 nm Incubate_3->Read_Absorbance

Caption: Workflow for assessing this compound's cytotoxicity.

G Logical Relationship of this compound's Effects Dolastatinol_Treatment This compound Treatment Microtubule_Destabilization Microtubule Destabilization Dolastatinol_Treatment->Microtubule_Destabilization Cellular_Effects Cellular Effects Microtubule_Destabilization->Cellular_Effects Mitotic_Arrest Mitotic Arrest (G2/M) Cellular_Effects->Mitotic_Arrest Inhibition_of_Migration Inhibition of Cell Migration Cellular_Effects->Inhibition_of_Migration Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Reduced_Viability Reduced Cell Viability Inhibition_of_Migration->Reduced_Viability Apoptosis->Reduced_Viability

Caption: Logical flow of this compound's anticancer effects.

Experimental Protocols

Note: The following protocols are generalized based on standard laboratory procedures and findings from the cited literature. Optimization may be required for specific experimental conditions and cell lines.

Cell Viability (XTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, BT474, SKBR3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • XTT assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).

    • Incubate for 96 hours at 37°C, 5% CO2.[1]

  • XTT Assay:

    • Prepare the XTT reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, or until the color of the negative control wells has changed to orange/brown.

  • Data Acquisition:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the negative control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effect of this compound on the microtubule network.

Materials:

  • Breast cancer cells (e.g., MDA-MB-231)

  • Glass coverslips in a 24-well plate

  • This compound

  • Paraformaldehyde (PFA) or Methanol for fixation

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 5 nM, 25 nM) for 24 hours.[1]

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in 1% BSA) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

  • Imaging:

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using a mounting medium.

    • Visualize the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Breast cancer cells (e.g., MDA-MB-231)

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and synchronize them by serum starvation for 48 hours.[1]

    • Treat the cells with this compound (e.g., 125 nM) for 24 hours in a complete medium.[1]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a tube.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 1 hour (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Wound Healing (Cell Migration) Assay

This protocol is for assessing the effect of this compound on cell migration.

Materials:

  • Breast cancer cells (e.g., MDA-MB-231)

  • 6-well or 12-well plates

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Wound Creation and Treatment:

    • Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh serum-starved medium containing a low concentration of this compound (e.g., 5 nM) to the wells.[1]

  • Imaging and Analysis:

    • Capture images of the scratch at 0 hours.

    • Incubate the plate at 37°C, 5% CO2.

    • Capture images of the same field at different time points (e.g., 24 hours).[1]

    • Measure the width of the scratch at different points for each image.

    • Calculate the percentage of wound closure over time compared to the untreated control.

References

Application Notes and Protocols for Conjugating Dolastatinol for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatinol, a synthetic analog of the potent marine natural product Dolastatin 10, is a highly effective microtubule-inhibiting agent.[1][2][3] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[2][4][5] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making it a powerful cytotoxic agent for cancer therapy.[1][2][6] Unlike its parent compound, this compound possesses a C-terminus methylene hydroxyl group, which provides a key handle for conjugation to targeting moieties, such as monoclonal antibodies, to create antibody-drug conjugates (ADCs).[1] This targeted delivery approach aims to increase the therapeutic index of this compound by delivering it specifically to cancer cells, thereby reducing systemic toxicity.[7][8]

These application notes provide an overview of the conjugation of this compound for targeted drug delivery, including its mechanism of action, protocols for conjugation, and relevant data.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by interfering with tubulin polymerization.[1][9] Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4][10] this compound binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics has several downstream consequences:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][2][5]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6] This can involve the activation of signaling pathways such as the JNK pathway and the phosphorylation of anti-apoptotic proteins like Bcl-2.[6][10]

  • Inhibition of Angiogenesis and Metastasis: Microtubule dynamics are also critical for cell migration and the formation of new blood vessels (angiogenesis).[4][10] By disrupting these processes, this compound may also exhibit anti-angiogenic and anti-metastatic properties.[1][10]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of this compound and related compounds against various cancer cell lines.

CompoundCell LineIC50 (nM)Reference
This compoundMDA-MB-231 (Triple-Negative Breast Cancer)Low nanomolar range[1]
This compoundHER2-positive Breast Cancer CellsLow nanomolar range[1]
MMAFMDA-MB-231 (Triple-Negative Breast Cancer)~125-625 nM (for microtubule disruption)[1][2]
Dolastatin 10L1210 Leukemia Cells0.03[6][11]
Dolastatin 10NCI-H69 Small Cell Lung Cancer Cells0.059[11]
Dolastatin 10DU-145 Human Prostate Cancer Cells0.5[11]

Signaling Pathway of this compound-Induced Apoptosis

Dolastatinol_Signaling This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Akt_mTOR Inhibition of Akt/mTOR Pathway Microtubules->Akt_mTOR Impacts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to JNK JNK Pathway Activation G2M_Arrest->JNK Triggers Bcl2 Bcl-2 Phosphorylation G2M_Arrest->Bcl2 Induces Apoptosis Apoptosis JNK->Apoptosis Promotes Bcl2->Apoptosis Promotes Akt_mTOR->Apoptosis Contributes to

Caption: this compound-induced signaling cascade leading to apoptosis.

Experimental Protocols

Protocol 1: Preparation of a this compound-Linker Conjugate

This protocol describes the synthesis of a this compound-linker construct ready for conjugation to a monoclonal antibody. A commonly used linker is the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linker, which is cleavable by lysosomal proteases.[12][13][14]

Materials:

  • This compound

  • MC-VC-PABC-PNP (or other activated linker)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add MC-VC-PABC-PNP (or other activated linker) to the this compound solution in a 1.2:1 molar ratio.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.

  • Upon completion, purify the this compound-linker conjugate by preparative HPLC.

  • Lyophilize the purified product to obtain a white powder.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Protocol 2: Conjugation of this compound-Linker to a Monoclonal Antibody

This protocol outlines the conjugation of the this compound-linker construct to a monoclonal antibody via reduced interchain disulfide bonds.[15][16]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound-linker construct from Protocol 1

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction:

    • To the antibody solution in PBS, add a 2.5-fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the this compound-linker construct in DMSO.

    • Add the this compound-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) using a pre-packed SEC column (e.g., Sephadex G-25) to remove unreacted drug-linker and other small molecules.

    • Elute the ADC with PBS.

  • Characterization:

    • Determine the protein concentration of the purified ADC by measuring the absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC)-HPLC.

    • Assess the level of aggregation by size-exclusion chromatography (SEC)-HPLC.

Experimental Workflow for ADC Synthesis

ADC_Workflow Start Start mAb Monoclonal Antibody Start->mAb Reduction Antibody Reduction (with TCEP) mAb->Reduction Reduced_mAb Reduced Antibody Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation DrugLinker This compound-Linker (e.g., this compound-MC-VC-PABC) DrugLinker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (Size-Exclusion Chromatography) Crude_ADC->Purification Purified_ADC Purified this compound-ADC Purification->Purified_ADC Characterization Characterization (DAR, Aggregation, Purity) Purified_ADC->Characterization End End Characterization->End

Caption: Workflow for the synthesis of a this compound-ADC.

Conclusion

This compound is a promising cytotoxic agent for the development of targeted cancer therapies. Its unique chemical structure allows for stable conjugation to targeting moieties, and its potent microtubule-inhibiting activity provides a robust mechanism for killing cancer cells. The protocols and information provided herein offer a foundation for researchers and drug development professionals to explore the potential of this compound-based ADCs in preclinical and clinical settings. Careful selection of the linker and the targeting antibody will be crucial for optimizing the efficacy and safety of these novel therapeutic agents.

References

Application Notes and Protocols for Microtubule Inhibition Assay Using Dolastatinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 10, a natural pentapeptide isolated from the marine sea hare Dolabella auricularia, is a highly potent cytotoxic agent that inhibits microtubulin dynamics.[1][2][3] Dolastatinol, a synthetic analog of Dolastatin 10, retains and in some cases enhances the potent anticancer properties of its parent compound.[1][4] Like other microtubule-targeting agents (MTAs), this compound disrupts the equilibrium of tubulin polymerization and depolymerization, which is crucial for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][5][6] These characteristics make this compound a compound of significant interest in cancer research and drug development.

This document provides detailed protocols for assessing the microtubule inhibitory activity of this compound, including cell viability assays, immunofluorescence-based microtubule visualization, and cell cycle analysis. Additionally, it presents quantitative data on the efficacy of this compound and related compounds and illustrates key signaling pathways and experimental workflows.

Mechanism of Action

This compound, like Dolastatin 10, exerts its potent antimitotic effects by inhibiting tubulin polymerization.[1][7] It binds to the vinca alkaloid binding domain on β-tubulin, which leads to the disruption of microtubule dynamics.[8][9] This interference with the microtubule network disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[10][11] The inability to form a functional spindle results in a cell cycle block at the G2/M phase, ultimately triggering apoptotic cell death through pathways that can involve the activation of Jun N-terminal kinase (JNK).[2][12] At high concentrations, this compound can cause the depolymerization of microtubules.[12]

Mechanism of this compound Action cluster_drug This compound cluster_cell Cellular Processes This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerizes into microtubules Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of this compound Action on Microtubules.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of this compound and related compounds against various cancer cell lines and in tubulin polymerization assays.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Comparators

CompoundCell LineCancer TypeIC50 (nM)Citation
This compoundMDA-MB-231Triple-Negative Breast Cancer1.54[1]
This compoundBT474HER2-Positive Breast Cancer0.95[1]
This compoundSKBR3HER2-Positive Breast Cancer2.3[1]
MMAFMDA-MB-231Triple-Negative Breast CancerNot Active[1]
Dolastatin 10L1210Leukemia0.03[2][3]
Dolastatin 10NCI-H69Small Cell Lung Cancer0.059[2][3]
Dolastatin 10DU-145Prostate Cancer0.5[2][3]
Dolastatin 10HT-29Colon Cancer0.06[6]
Dolastatin 10MCF7Breast Cancer0.03[6]

Table 2: Inhibition of Tubulin Polymerization (IC50)

CompoundIC50 (µM)Citation
Dolastatin 101.2 - 2.2[6][9][13]
Vinblastine1.5[9]
Maytansine3.5[9]

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration of this compound required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, BT474, SKBR3)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 1% DMSO in medium).[1]

  • Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the data to the vehicle control and plot the results to determine the IC50 value using a four-parameter variable slope model.[1]

Microtubule Inhibition Immunofluorescence Assay

This protocol visualizes the effect of this compound on the microtubule network within cells.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)[1]

  • Glass coverslips in a 24-well plate

  • This compound

  • Paclitaxel (as a positive control for microtubule stabilization)

  • MMAF (as a comparator)[1]

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to reach 70-80% confluency.[1]

  • Treat the cells with varying concentrations of this compound (e.g., 5, 25, 125, 625 nM) for 24 hours.[1] Include appropriate controls.

  • Wash the cells twice with DPBS.[1]

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.[1]

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. This compound treatment is expected to show disruption of the microtubule network at nanomolar concentrations.[1]

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)[1]

  • This compound

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M phase population is expected.[1]

Experimental Workflow for Microtubule Inhibition Assay Start Start Cell_Culture Cell Culture (e.g., MDA-MB-231) Start->Cell_Culture Treatment Treat with this compound (Varying Concentrations) Cell_Culture->Treatment Assay Select Assay Treatment->Assay Viability Cell Viability Assay (96h incubation) Assay->Viability Immunofluorescence Immunofluorescence (24h incubation) Assay->Immunofluorescence Cell_Cycle Cell Cycle Analysis (24h incubation) Assay->Cell_Cycle Data_Viability Measure Viability (Plate Reader) Viability->Data_Viability Data_IF Image Microtubules (Fluorescence Microscope) Immunofluorescence->Data_IF Data_CC Analyze DNA Content (Flow Cytometer) Cell_Cycle->Data_CC Analysis_Viability Calculate IC50 Data_Viability->Analysis_Viability Analysis_IF Observe Microtubule Disruption Data_IF->Analysis_IF Analysis_CC Quantify G2/M Arrest Data_CC->Analysis_CC End End Analysis_Viability->End Analysis_IF->End Analysis_CC->End

Caption: Experimental workflow for assessing microtubule inhibition.

Signaling Pathways

The disruption of microtubule dynamics by agents like this compound can activate several signaling pathways, leading to apoptosis.[8] One key pathway involves the activation of JNK, which can lead to the phosphorylation of Bcl-2 family proteins, altering the balance between pro-apoptotic and anti-apoptotic signals.[8][12] This ultimately results in the activation of caspases and programmed cell death.

Apoptotic Signaling Pathway Induced by Microtubule Inhibition This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation JNK_Activation->Bcl2_Phosphorylation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Phosphorylation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic signaling pathway induced by microtubule inhibition.

Conclusion

This compound is a powerful microtubule inhibitor with significant potential as an anticancer agent. The protocols outlined in these application notes provide a framework for researchers to investigate its mechanism of action and quantify its efficacy in various cancer cell models. The disruption of the microtubule network by this compound offers a potent strategy for inducing cell cycle arrest and apoptosis in proliferating cancer cells.

References

Application Notes and Protocols: Assessing Dolastatinol's Mitochondrial Effects with MitoTracker Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a potent antimitotic agent that has been extensively studied for its cytotoxic properties against a range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][5] Recent studies have revealed that Dolastatin 10 and its analogs, such as Dolastatinol, also exert significant effects on mitochondrial integrity.[6] Specifically, this compound has been shown to induce mitochondrial disintegration, a phenomenon that can be quantitatively and qualitatively assessed using mitochondrial-specific fluorescent probes like MitoTracker dyes.[6]

These application notes provide a detailed protocol for utilizing the MitoTracker assay to evaluate the impact of this compound on mitochondrial morphology and health. The provided methodologies are designed for researchers in cell biology, pharmacology, and drug development to investigate the mitochondrial toxicity and mechanism of action of this compound and similar compounds.

Principle of the MitoTracker Assay

MitoTracker probes are cell-permeant fluorescent dyes that selectively accumulate in mitochondria.[7][8] The accumulation of certain MitoTracker dyes, such as MitoTracker Red CMXRos, is dependent on the mitochondrial membrane potential, making them useful indicators of mitochondrial health.[9] Other dyes, like MitoTracker Green FM, stain mitochondria regardless of their membrane potential and can be used to assess mitochondrial mass and morphology.[10][11] By staining cells treated with this compound with MitoTracker dyes, changes in mitochondrial morphology, such as fragmentation and disintegration, can be visualized and quantified using fluorescence microscopy or flow cytometry.

Data Presentation

The following table summarizes the dose-dependent effects of this compound on cell viability and mitochondrial morphology in MDA-MB-231 human breast cancer cells.

This compound ConcentrationIC50 (nM)Mitochondrial Morphology
0 nM (Control)-Filamentous and tubular network
1.54 nM1.54-
5 nM-Initial signs of mitochondrial fission
25 nM-Full disruption and disintegration

Data is derived from a study on this compound, a synthetic analog of Dolastatin 10.[6] The IC50 value represents the concentration at which 50% of cell viability is inhibited.

Experimental Protocols

This section provides detailed protocols for assessing this compound-induced mitochondrial effects using MitoTracker Red CMXRos and MitoTracker Green FM.

Protocol 1: Qualitative and Quantitative Assessment of Mitochondrial Morphology using MitoTracker Red CMXRos (Fluorescence Microscopy)

This protocol is optimized for visualizing and quantifying changes in mitochondrial morphology in adherent cells treated with this compound. MitoTracker Red CMXRos is used as it is well-retained after fixation, allowing for detailed imaging.[12]

Materials and Reagents:

  • This compound

  • MitoTracker Red CMXRos (e.g., from Thermo Fisher Scientific)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Adherent cells (e.g., MDA-MB-231)

  • 96-well imaging plates or coverslips in a 24-well plate

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed adherent cells onto 96-well imaging plates or onto coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0, 5, 10, 25, 50 nM). Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired time (e.g., 24 hours).

  • MitoTracker Staining:

    • Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.[12]

    • Warm the cell culture medium to 37°C.

    • Prepare a working solution of MitoTracker Red CMXRos by diluting the 1 mM stock solution to a final concentration of 100-200 nM in the pre-warmed medium.[12] Protect the working solution from light.

    • Remove the medium containing this compound from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed MitoTracker Red CMXRos working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[12]

  • Fixation:

    • Remove the staining solution and wash the cells three times with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • If using coverslips, mount them onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a fluorescence microscope. Use appropriate filter sets for MitoTracker Red CMXRos (Excitation/Emission: ~579/599 nm) and DAPI (Excitation/Emission: ~358/461 nm).

  • Data Analysis (Quantitative):

    • Acquire images from multiple random fields for each condition.

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial fragmentation. This can be done by measuring parameters such as mitochondrial length, circularity, and the number of individual mitochondrial fragments per cell.

    • Classify cells based on their mitochondrial morphology (e.g., filamentous, fragmented, or disintegrated) and calculate the percentage of cells in each category for each treatment condition.

Protocol 2: Assessment of Mitochondrial Mass using MitoTracker Green FM (Flow Cytometry)

This protocol is designed to quantify changes in mitochondrial mass in response to this compound treatment using flow cytometry. MitoTracker Green FM is suitable for this application as its staining is independent of mitochondrial membrane potential.[10][11]

Materials and Reagents:

  • This compound

  • MitoTracker Green FM (e.g., from Cell Signaling Technology)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Suspension or adherent cells (e.g., Jurkat or HeLa)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a sufficient density.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 nM) for the desired duration (e.g., 24 hours). Include an unstained control and a vehicle control (DMSO).

  • MitoTracker Staining:

    • Prepare a 1 mM stock solution of MitoTracker Green FM in anhydrous DMSO.[7]

    • Prepare a working solution of MitoTracker Green FM by diluting the stock solution to a final concentration of 100-400 nM in serum-free medium or PBS.[7]

    • Harvest the cells (for adherent cells, use trypsinization) and wash once with PBS.

    • Resuspend the cells in the MitoTracker Green FM working solution at a concentration of approximately 1 x 10^6 cells/mL.

    • Incubate for 15-30 minutes at 37°C, protected from light.[7]

  • Flow Cytometry Analysis:

    • After incubation, wash the cells twice with PBS.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation. Detect the emission using a 516/20 nm bandpass filter (or equivalent for FITC).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population using forward and side scatter.

    • Generate histograms of MitoTracker Green FM fluorescence intensity for each treatment condition.

    • Calculate the mean or median fluorescence intensity (MFI) for each sample. A decrease in MFI may indicate a loss of mitochondrial mass.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound leading to mitochondrial disintegration and the experimental workflows for the MitoTracker assays.

Dolastatinol_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Leads to Mitochondrial_Transport Impaired Mitochondrial Transport & Dynamics Microtubule->Mitochondrial_Transport Mitochondrial_Disintegration Mitochondrial Disintegration Mitochondrial_Transport->Mitochondrial_Disintegration

This compound's proposed mechanism of action leading to mitochondrial effects.

MitoTracker_Microscopy_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining & Fixation cluster_analysis Imaging & Analysis Seed_Cells 1. Seed Adherent Cells Treat_this compound 2. Treat with this compound Seed_Cells->Treat_this compound MitoTracker_Stain 3. Stain with MitoTracker Red CMXRos Treat_this compound->MitoTracker_Stain Fix_Cells 4. Fix with 4% PFA MitoTracker_Stain->Fix_Cells Image_Microscopy 5. Fluorescence Microscopy Fix_Cells->Image_Microscopy Quantify_Morphology 6. Quantify Mitochondrial Morphology Image_Microscopy->Quantify_Morphology

Experimental workflow for assessing mitochondrial morphology via microscopy.

MitoTracker_Flow_Cytometry_Workflow cluster_prep_flow Cell Preparation & Treatment cluster_staining_flow Staining cluster_analysis_flow Analysis Culture_Cells 1. Culture Cells Treat_Dolastatinol_Flow 2. Treat with this compound Culture_Cells->Treat_Dolastatinol_Flow Harvest_Cells 3. Harvest & Wash Cells Treat_Dolastatinol_Flow->Harvest_Cells MitoTracker_Stain_Flow 4. Stain with MitoTracker Green FM Harvest_Cells->MitoTracker_Stain_Flow Wash_Cells 5. Wash Cells MitoTracker_Stain_Flow->Wash_Cells Analyze_Flow 6. Analyze by Flow Cytometry Wash_Cells->Analyze_Flow

Experimental workflow for assessing mitochondrial mass via flow cytometry.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Dolastatinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies to evaluate the efficacy of Dolastatinol, a synthetic analog of the potent marine-derived anti-cancer agent, Dolastatin 10. Given that this compound is a novel derivative, the methodologies outlined below are adapted from the extensive preclinical and clinical research conducted on its parent compound, Dolastatin 10.

Introduction to this compound and its Mechanism of Action

Dolastatin 10, a natural pentapeptide isolated from the marine mollusk Dolabella auricularia, is a highly potent cytotoxic agent that has been extensively studied for its anti-cancer properties.[1][2][3] It functions primarily as a microtubule inhibitor, binding to tubulin and disrupting microtubule assembly, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][5] this compound is a synthetic analog of Dolastatin 10, designed to retain the potent anti-cancer properties of the parent compound.[6] The mechanism of action for this compound is expected to be similar to Dolastatin 10, involving the inhibition of tubulin polymerization.[6] Additionally, Dolastatin 10 has been shown to induce apoptosis through the phosphorylation of Bcl-2.[7][8]

Key Signaling Pathway

Dolastatin_Signaling Dolastatin This compound / Dolastatin 10 Tubulin Tubulin Dolastatin->Tubulin Binds to Microtubules Microtubule Assembly Dolastatin->Microtubules Inhibits Bcl2 Bcl-2 Dolastatin->Bcl2 Induces Phosphorylation Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis pBcl2 Phosphorylated Bcl-2 Bcl2->pBcl2 pBcl2->Apoptosis

Caption: this compound's Proposed Mechanism of Action.

In Vivo Models for Efficacy Testing

A variety of in vivo models have been successfully used to evaluate the anti-tumor activity of Dolastatin 10 and can be adapted for this compound. The choice of model will depend on the specific cancer type being investigated.

Animal Models:

  • Athymic Nude Mice: Commonly used for subcutaneous xenograft models due to their compromised immune system, which allows for the growth of human tumor cells.[5]

  • SCID (Severe Combined Immunodeficiency) Mice: These mice have a more severely compromised immune system than nude mice and are suitable for both subcutaneous and metastatic xenograft models.[8]

  • Syngeneic Models: If the efficacy against a tumor with a competent immune system is to be evaluated, syngeneic models (immuno-competent mice implanted with murine tumor cell lines) should be considered.

Tumor Models:

  • Human Prostate Cancer: The DU-145 human prostate cancer cell line has been extensively used in both in vitro and in vivo studies with Dolastatin 10.[4][5][7][8]

  • Small Cell Lung Cancer (SCLC): Several SCLC cell lines, including NCI-H69, NCI-H82, NCI-H446, and NCI-H510, have shown high sensitivity to Dolastatin 10.[8]

  • Ovarian Carcinoma: Dolastatin 10 has demonstrated activity against ovarian carcinoma xenografts.[1]

  • Leukemia and Lymphoma: In vitro studies have shown high potency against L1210 leukemia cells and non-Hodgkin lymphoma cells.[8]

  • Melanoma: The B16 melanoma cell line has been used in preclinical evaluations.[8]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy and toxicity data for Dolastatin 10, which can serve as a benchmark for designing studies with this compound.

Table 1: In Vitro Cytotoxicity of Dolastatin 10 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
DU-145Prostate Cancer0.5[4][5][8]
NCI-H69Small Cell Lung Cancer0.059[8]
NCI-H82Small Cell Lung Cancer0.032 - 0.184[8]
NCI-H446Small Cell Lung Cancer0.032 - 0.184[8]
NCI-H510Small Cell Lung Cancer0.032 - 0.184[8]
L1210Leukemia0.03[8]
MDA MB 231Breast Cancer1.54[6]
BT474Breast Cancer0.95[6]
SKBR3Breast Cancer2.3*[6]

*Data for this compound

Table 2: In Vivo Efficacy of Dolastatin 10 in Preclinical Models

Cancer ModelAnimal ModelDosage and ScheduleKey FindingsReference
DU-145 Prostate CancerAthymic Mice5 µg, i.p., every 4 daysBlocked diaphragmatic invasion of tumor cells.[5][7]
Ovarian Carcinoma XenograftMouseNot specifiedMore active than Paclitaxel or Vinblastine.[1]
SCLC XenograftSCID MiceNot specifiedStrong inhibition of tumor growth.[8]

Table 3: Maximum Tolerated Dose (MTD) of Dolastatin 10 in Different Species

SpeciesMTD (µg/m²)Reference
Mice~1350[9]
Rats450[9]
Dogs≤400[9]
Humans300 - 455[1][2][10]

Experimental Protocols

The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model. This protocol should be adapted based on the specific cell line, animal model, and experimental goals.

Protocol: Subcutaneous Xenograft Efficacy Study

1. Animal Model and Husbandry:

  • Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
  • Housing: House animals in sterile, filter-topped cages with sterile bedding, food, and water ad libitum. Maintain a 12-hour light/dark cycle.
  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

  • Cell Line: e.g., DU-145 human prostate cancer cells.
  • Culture: Culture cells in the recommended medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
  • Implantation:
  • Harvest cells during the logarithmic growth phase.
  • Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

3. Drug Preparation and Administration:

  • Formulation: Prepare this compound in a sterile vehicle suitable for injection (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The final concentration of the solubilizing agent should be non-toxic to the animals.
  • Dosage: Based on the data for Dolastatin 10, an initial dose-finding study is recommended. A starting dose could be in the range of 100-500 µg/m² (approximately 3-15 µg/kg for mice).
  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
  • Treatment Schedule: e.g., Every 4 days, or once weekly, for a total of 3-4 weeks.

4. Monitoring and Data Collection:

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week, starting when tumors become palpable.
  • Tumor Volume Calculation: Tumor Volume (mm³) = (Width² x Length) / 2.
  • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.
  • Clinical Observations: Observe animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).

5. Study Endpoints and Analysis:

  • Primary Endpoint: Tumor growth inhibition. The study can be terminated when the average tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³).
  • Data Analysis:
  • Calculate the mean tumor volume ± SEM for each group.
  • Determine the percentage of tumor growth inhibition (%TGI).
  • Statistical analysis (e.g., t-test or ANOVA) to compare treatment groups with the control group.
  • Toxicity Evaluation: At the end of the study, major organs can be collected for histopathological analysis to assess any drug-related toxicities.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Animal_Acclimatization Animal Acclimatization (e.g., Athymic Mice) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor Size Limit or Time Data_Analysis Data Analysis & Histopathology Endpoint->Data_Analysis

Caption: General workflow for an in vivo efficacy study.

Conclusion

The in vivo evaluation of this compound's efficacy can be effectively guided by the extensive preclinical data available for its parent compound, Dolastatin 10. The protocols and data presented in these application notes provide a solid foundation for designing robust studies to determine the anti-tumor activity of this promising synthetic analog. Key considerations for successful in vivo testing include the selection of appropriate animal and tumor models, careful dose-finding studies to establish a therapeutic window, and comprehensive monitoring for both efficacy and toxicity.

References

Troubleshooting & Optimization

Technical Support Center: pH-Triggered Release of Dolastatinol from Monosuccinate Linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pH-triggered release of Dolastatinol from a monosuccinate linker. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and pH-dependent release studies of this compound-monosuccinate conjugates.

Question Possible Cause(s) Suggested Solution(s)
Synthesis & Purification
Low yield of this compound-monosuccinate conjugate. Incomplete reaction during the esterification of this compound with succinic anhydride.- Ensure anhydrous reaction conditions as moisture can hydrolyze succinic anhydride.- Use a mild base such as N,N-diisopropylethylamine (DIEA) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.[1]- Optimize reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Side reactions, such as the formation of di-substituted products.- Control the stoichiometry of the reactants carefully. Use a slight excess of succinic anhydride to drive the reaction to completion without promoting di-substitution.
Degradation of this compound during the reaction or workup.- this compound is a potent cytotoxic agent and may be sensitive to harsh conditions. Use mild reaction and purification conditions.[1]- Avoid prolonged exposure to strong acids or bases.
Difficulty in purifying the this compound-monosuccinate conjugate. The conjugate has similar polarity to starting materials or byproducts.- Employ high-performance liquid chromatography (HPLC) with a suitable column and gradient for purification.- Consider using a different stationary phase or solvent system to improve separation.
pH-Triggered Release Study
Incomplete or slow release of this compound at the target basic pH. Suboptimal pH for hydrolysis of the succinate ester.- The hydrolysis of the succinate ester is pH-dependent. Ensure the pH of the release buffer is sufficiently basic to trigger efficient cleavage. A study has shown effective release in a 1N Na2CO3/Methanol (1:4) solution.[1][2]- Verify the pH of your buffer using a calibrated pH meter.
Steric hindrance around the ester linkage.- The structure of the this compound molecule might influence the accessibility of the ester bond to hydroxide ions. While the monosuccinate linker is designed for release, significant structural modifications to the this compound C-terminus could impact kinetics.[1]
Insufficient incubation time.- Ester hydrolysis is a time-dependent process. Increase the incubation time and monitor the release at various time points to determine the optimal duration. The release of this compound from a monosuccinate linker has been observed over 70 hours.[1][2]
Premature release of this compound at neutral pH (e.g., during storage or in control experiments). The monosuccinate ester may have some inherent instability, although it is generally considered stable at neutral pH.- Store the conjugate in a lyophilized form at low temperatures (-20°C or below).- For in vitro assays, prepare fresh solutions of the conjugate before use.- Minimize the duration of experiments at neutral pH if premature release is a concern.
High variability in release data between replicate experiments. Inconsistent pH of the release buffer.- Prepare fresh buffer for each experiment and verify the pH immediately before use.
Inaccurate quantification of released this compound.- Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision for the quantification of this compound.- Use a suitable internal standard to account for variations in sample preparation and injection volume.
Suboptimal sink conditions in the release assay.- For poorly water-soluble drugs like this compound, it is crucial to maintain sink conditions to avoid underestimation of the release rate. This may require a larger volume of release medium or the inclusion of a solubilizing agent.[3]
Analytical Challenges
Difficulty in resolving this compound from the conjugate in HPLC analysis. Inadequate chromatographic separation.- Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature.- Consider using a different column with a different stationary phase (e.g., C18, phenyl-hexyl).
Low sensitivity in detecting the released this compound. The concentration of the released drug is below the detection limit of the instrument.- Use a more sensitive detector, such as a mass spectrometer (LC-MS), for quantification.[1][2]- Concentrate the samples before analysis if possible, being careful not to introduce variability.

Frequently Asked Questions (FAQs)

Question Answer
What is the mechanism of pH-triggered release of this compound from a monosuccinate linker? The release is based on the hydrolysis of the ester bond of the monosuccinate linker under basic conditions. The hydroxide ions in the basic solution act as a nucleophile, attacking the carbonyl carbon of the ester and leading to the cleavage of the ester bond, thereby releasing the free this compound.[1][2]
At what pH range is the monosuccinate linker stable, and at what pH does it release the drug? Monosuccinate linkers are generally stable at neutral pH (around 7.4).[4] The release of this compound is triggered under mild basic conditions. A published study demonstrated successful release in a solution of 1N sodium carbonate in methanol (1:4).[1][2]
How can I monitor the release of this compound from the conjugate? The release can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods allow for the separation and quantification of the released this compound and the remaining conjugate.
What are the critical parameters to control in a pH-dependent release study? The most critical parameters are the pH of the release medium, temperature, and incubation time. It is also important to ensure proper mixing and to maintain sink conditions, especially for poorly soluble drugs.[3]
Are there any potential side reactions to be aware of during the release study? If using an alcoholic solvent (e.g., methanol) in the basic release buffer, there is a possibility of transesterification, where the alcohol acts as a nucleophile and displaces the drug, forming a methyl ester of the linker. However, with a sufficiently high concentration of hydroxide ions, hydrolysis should be the predominant reaction.

Quantitative Data

The following table summarizes the release kinetics of this compound from a monosuccinate linker as reported in a key study.

Table 1: Release of this compound from Monosuccinate Linker [1][2]

Time (hours)This compound-Monosuccinate Conjugate (%)Released this compound (%)
01000
10~75~25
20~60~40
30~45~55
40~30~70
50~20~80
60~10~90
70< 2> 98

Data is estimated from the graphical representation in the cited literature. The experiment was conducted at room temperature in a 1N Na2CO3/Methanol (1:4) solution.

Experimental Protocols

Protocol 1: Synthesis of this compound-Monosuccinate Conjugate

This protocol is a general guideline based on established chemical principles for ester formation.

  • Materials: this compound, succinic anhydride, N,N-diisopropylethylamine (DIEA), 4-dimethylaminopyridine (DMAP), and anhydrous dichloromethane (DCM).

  • Procedure: a. Dissolve this compound in anhydrous DCM. b. Add DIEA and a catalytic amount of DMAP to the solution. c. In a separate flask, dissolve a slight molar excess of succinic anhydride in anhydrous DCM. d. Add the succinic anhydride solution dropwise to the this compound solution at room temperature with stirring. e. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. f. Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution). g. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash chromatography or preparative HPLC to obtain the pure this compound-monosuccinate conjugate.

Protocol 2: In Vitro pH-Triggered Release Study

This protocol outlines a general procedure for evaluating the pH-dependent release of this compound.

  • Materials: this compound-monosuccinate conjugate, release buffer (e.g., 1N Na2CO3 in methanol, 1:4 v/v), quenching solution (e.g., cold 0.5 N HCl), and analytical grade solvents for HPLC/LC-MS.

  • Procedure: a. Prepare a stock solution of the this compound-monosuccinate conjugate in a suitable solvent (e.g., methanol). b. Initiate the release by diluting the stock solution into the pre-warmed release buffer at a known concentration. c. Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) with gentle stirring. d. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture. e. Immediately quench the reaction in the aliquot by adding a quenching solution to neutralize the base and stop the hydrolysis. f. Analyze the samples by a validated HPLC or LC-MS method to quantify the amount of released this compound and the remaining conjugate. g. Calculate the percentage of drug release at each time point relative to the initial amount of conjugate.

Visualizations

G cluster_0 pH-Triggered Release Mechanism A This compound-Monosuccinate Conjugate C Ester Hydrolysis A->C B Basic Condition (e.g., pH > 7.4) B->C D Released this compound C->D E Succinate byproduct C->E

Caption: Mechanism of this compound release from a monosuccinate linker.

G cluster_1 Experimental Workflow for Release Study prep Prepare Conjugate Stock Solution initiate Initiate Release in Basic Buffer prep->initiate incubate Incubate at Controlled Temperature initiate->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze quantify Quantify Released this compound analyze->quantify

Caption: Workflow for studying pH-triggered this compound release.

G cluster_2 Troubleshooting Logic start Incomplete this compound Release? check_ph Verify Buffer pH start->check_ph Yes success Release Successful start->success No check_time Increase Incubation Time check_ph->check_time pH is correct fail Consult Further check_ph->fail pH is incorrect check_temp Optimize Temperature check_time->check_temp Time is sufficient check_time->fail Time is insufficient check_analysis Validate Analytical Method check_temp->check_analysis Temp is optimal check_temp->fail Temp is not optimal check_analysis->success Method is valid check_analysis->fail Method is invalid

Caption: A decision tree for troubleshooting incomplete release.

References

Technical Support Center: Synthesis of Dolastatinol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dolastatinol and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid-phase support for this compound synthesis?

A1: The synthesis of this compound is commonly performed on a 2-chlorotrityl chloride (Cl-Trt) resin.[1][2] This resin is advantageous as it allows for the cleavage of the peptide under mild acidic conditions, which helps to preserve sensitive functional groups.

Q2: What are the key building blocks required for the synthesis of this compound?

A2: The synthesis of this compound, a derivative of Dolastatin 10, requires several unique amino acid building blocks. These include N-Boc-protected dolaproine (Dap) and dolaisoleucine (Dil), as well as Fmoc-protected valine and N,N-dimethyl valine.[1] The synthesis also involves a C-terminal thiazole moiety with a methylene hydroxyl tether.[1]

Q3: Which coupling reagents are typically used in the synthesis of this compound analogs?

A3: For the solid-phase peptide synthesis (SPPS) of this compound, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a commonly used coupling reagent in the presence of a base like N,N-Diisopropylethylamine (DIEA) in a solvent such as N,N-Dimethylformamide (DMF).[1]

Q4: How is the final this compound product cleaved from the resin?

A4: The final peptide is typically cleaved from the 2-chlorotrityl chloride resin using a cold solution of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and dichloromethane (DCM).[1] A common cleavage cocktail ratio is 2.5:2.5:95 (TFA:TIS:DCM).[1]

Troubleshooting Guides

Problem 1: Low Loading of the First Amino Acid onto the Resin

Symptom: You observe a low substitution level (e.g., < 0.40 mmol/g) after attempting to load the initial Fmoc-protected amino acid alcohol onto the 2-chlorotrityl chloride resin, even after extended reaction times.[1]

Possible Cause: The hydroxyl group of the amino acid alcohol may have lower reactivity towards the chlorotrityl resin compared to a carboxylate group.

Solution:

  • Utilize a Linker Strategy: A self-immolative monosuccinate linker can be employed. The amino acid alcohol is first reacted with succinic anhydride to form a monosuccinate derivative. This derivative, now bearing a free carboxyl group, reacts more efficiently with the 2-chlorotrityl resin under standard loading conditions.[1] This approach has been shown to result in higher loading and overall yield of the final product.[1]

Problem 2: Low Yields and Side Reactions During Synthesis

Symptom: The overall yield of the synthesized this compound analog is low, and mass spectrometry analysis reveals the presence of deletion sequences or other impurities.

Possible Causes:

  • Steric Hindrance: Dolastatin analogs often contain sterically hindered amino acids, such as N-methylated residues, which can lead to incomplete coupling reactions.

  • Peptide Aggregation: The hydrophobic nature of this compound analogs can cause the peptide chains to aggregate on the solid support, hindering the accessibility of reagents to the reaction sites.[3][4]

Solutions:

  • Optimize Coupling Conditions:

    • Extended Coupling Times: For sterically hindered amino acids, extending the coupling reaction time can improve yields.

    • Use of Stronger Coupling Reagents: While HATU is effective, for particularly difficult couplings, alternative reagents could be explored, though specific literature for this compound may be limited.

    • Monitoring Reactions: Use the ninhydrin test or a small-scale cleavage followed by LC-MS analysis to ensure each coupling and deprotection step goes to completion before proceeding to the next cycle.[1]

  • Address Peptide Aggregation:

    • "Magic Mixture" Solvents: Employing a solvent mixture known to disrupt secondary structures, such as a 1:1:1 mixture of DCM, DMF, and N-methyl-2-pyrrolidone (NMP), can improve solvation and reaction efficiency.[3]

    • Elevated Temperatures: In some cases, performing the coupling reactions at a slightly elevated temperature can help to disrupt aggregation. However, this should be done with caution as it can also increase the risk of racemization.

Problem 3: Difficulties in Purification of the Final Product

Symptom: The crude product after cleavage is difficult to purify by reverse-phase HPLC (RP-HPLC). You may observe broad peaks, peak tailing, or co-elution of impurities.

Possible Cause: The high hydrophobicity of this compound analogs can lead to poor solubility in the mobile phase and strong interactions with the stationary phase, resulting in suboptimal chromatographic performance.[3][4]

Solutions:

  • Optimize HPLC Conditions:

    • Mobile Phase Modifiers: The use of organic modifiers in the aqueous mobile phase can improve solubility. While acetonitrile is standard, exploring different gradients or the addition of small amounts of other organic solvents may be beneficial.

    • Column Selection: A C18 stationary phase is commonly used.[1][5] Experimenting with different column lengths, particle sizes, or pore sizes might improve resolution.

  • Improve Crude Product Solubility: Before injection onto the HPLC column, ensure the crude peptide is fully dissolved. This may require the use of solvents like DMSO or DMF, followed by dilution with the initial mobile phase.

Problem 4: Potential for Racemization

Symptom: Diastereomeric impurities are detected in the final product by LC-MS or chiral chromatography, indicating a loss of stereochemical integrity during synthesis.

Possible Cause: Racemization, or epimerization, can occur at the α-carbon of the activated amino acid during the coupling step, particularly with certain coupling reagents or under harsh conditions.

Solutions:

  • Choice of Coupling Reagents: While HATU is generally considered to have a low risk of racemization, it is important to adhere to established protocols.

  • Control of Reaction Conditions: Avoid excessive heating during coupling steps unless absolutely necessary and validated to not cause significant epimerization.

  • Verification of Stereochemistry: To confirm if racemization is occurring during a specific coupling step, a model study can be performed. For example, by synthesizing a tripeptide with a known chiral center and analyzing the product for diastereomers.[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a summary of the methodology described for the synthesis of this compound.[1]

  • Resin and Linker Loading:

    • The synthesis is performed on a 2-chlorotrityl chloride resin.

    • To improve loading, the first Fmoc-protected amino acid alcohol is derivatized with succinic anhydride to form a monosuccinate.

    • The monosuccinate derivative is then coupled to the resin.

  • Peptide Chain Elongation (Fmoc Chemistry):

    • Deprotection: The Fmoc group is removed using a 20% solution of piperidine in DMF. This is typically done in two steps of 15 minutes each.

    • Washing: The resin is washed sequentially with DMF and DCM after deprotection.

    • Coupling: The next Fmoc-protected amino acid (2.5 equivalents) is activated with HATU (2.5 equivalents) and DIEA (5.1 equivalents) in DMF and coupled to the resin-bound peptide for 1.5 hours.

    • Monitoring: The completion of coupling and deprotection steps is monitored using the ninhydrin colorimetric assay or by cleaving a small sample from the resin for LC-MS analysis. The reactions are repeated if incomplete.

  • Cleavage from Resin:

    • The final peptide is cleaved from the resin using a cold solution of TFA/TIS/DCM (2.5:2.5:95) for 1 hour.

  • Purification:

    • The crude peptide is purified by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

Quantitative Data Summary

ParameterValue/ConditionReference
Resin Type 2-Chlorotrityl chloride[1]
Initial Loading (Direct) ~0.40 mmol/g[1]
Coupling Reagent HATU[1]
Deprotection Reagent 20% Piperidine in DMF[1]
Cleavage Cocktail TFA/TIS/DCM (2.5:2.5:95)[1]
Purification Method Preparative RP-HPLC[1]

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_spps SPPS Cycle cluster_final_steps Final Steps resin 2-Cl-Trt Resin loaded_resin Loaded Resin resin->loaded_resin Coupling linker Fmoc-AA-OH + Succinic Anhydride linker->loaded_resin deprotection Fmoc Deprotection (20% Piperidine/DMF) loaded_resin->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Coupling (Fmoc-AA, HATU, DIEA) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 washing2->deprotection Repeat for each AA cleavage Cleavage (TFA/TIS/DCM) washing2->cleavage purification RP-HPLC Purification cleavage->purification final_product This compound Analog purification->final_product

Caption: General workflow for the solid-phase synthesis of this compound analogs.

troubleshooting_logic start Start Synthesis low_loading Low Initial Loading? start->low_loading use_linker Use Monosuccinate Linker low_loading->use_linker Yes proceed_spps Proceed with SPPS low_loading->proceed_spps No use_linker->proceed_spps low_yield Low Yield / Side Products? proceed_spps->low_yield optimize_coupling Optimize Coupling: - Extend Time - Use 'Magic Mixture' low_yield->optimize_coupling Yes purification_issue Purification Difficulty? low_yield->purification_issue No optimize_coupling->purification_issue optimize_hplc Optimize HPLC: - Modify Gradient - Check Solubility purification_issue->optimize_hplc Yes racemization Racemization Detected? purification_issue->racemization No optimize_hplc->racemization check_conditions Control Coupling Temp. Verify with Model Study racemization->check_conditions Yes end Successful Synthesis racemization->end No check_conditions->end

Caption: Troubleshooting decision tree for this compound analog synthesis.

References

Dolastatinol Technical Support Center: Troubleshooting Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the stability and solubility of Dolastatinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its stability and solubility important experimental considerations?

A1: this compound is a synthetic and highly potent analog of Dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[1] Like other dolastatin analogs, it is a powerful inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] Its poor aqueous solubility and potential for degradation can significantly impact experimental reproducibility and the accuracy of in vitro and in vivo studies. Ensuring proper handling and formulation is critical for obtaining reliable results.

Q2: I am observing low or inconsistent potency of this compound in my cell-based assays. Could this be related to solubility issues?

A2: Yes, inconsistent potency is a common consequence of poor solubility. This compound, being a hydrophobic peptide-like molecule, is expected to have low aqueous solubility. If not properly dissolved, it can precipitate out of your culture medium, leading to a lower effective concentration than intended. It is crucial to ensure complete dissolution in a suitable stock solvent before diluting into your aqueous assay medium. For instance, the related compound Monomethylauristatin F (MMAF) is sparingly soluble in aqueous buffers and requires initial dissolution in an organic solvent like DMSO.[3]

Q3: My this compound solution appears cloudy after dilution in my aqueous buffer. What should I do?

A3: Cloudiness or precipitation upon dilution into aqueous buffers is a clear indication of solubility limits being exceeded. To address this, you can try the following:

  • Lower the final concentration: Your target concentration may be too high for the aqueous medium.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of the initial organic solvent (e.g., DMSO) in the final dilution may help maintain solubility. However, be mindful of solvent toxicity in cell-based assays.

  • Use a formulation strategy: Techniques like cyclodextrin complexation can significantly enhance the aqueous solubility of hydrophobic compounds.

Q4: How should I prepare my this compound stock solution?

A4: It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for auristatins and related compounds.[3][4][5] For the related compound MMAF, solubility in DMSO is high (e.g., 25 mg/mL or 100 mg/mL).[3][4] After dissolving in DMSO, the stock solution can be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: What are the known stability issues with this compound?

A5: While a comprehensive stability profile for this compound is not extensively published, information from related auristatins suggests potential degradation pathways. Hydrolysis is a common degradation route for peptides and esters. This compound is released from its monosuccinate precursor under mild basic conditions (1 N Na2CO3/methanol), indicating that the ester linkage is susceptible to hydrolysis.[1] The C-terminal dolaphenine residue of some auristatin analogs has also been shown to be susceptible to hydrolytic cleavage in rodent plasma.[6] It is advisable to avoid prolonged exposure to basic pH and elevated temperatures.

Q6: How can I assess the stability of my this compound solution?

A6: The stability of your this compound solution can be monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with UV detection can be used to track the peak corresponding to intact this compound over time and under different storage conditions (e.g., temperature, pH). The appearance of new peaks would indicate the formation of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in stock solution (DMSO) Exceeding solubility limit; water absorption by DMSO.Gently warm the solution. Use fresh, anhydrous DMSO for preparing stock solutions. Store stock solutions with desiccant.
Precipitation upon dilution in aqueous buffer Low aqueous solubility.Decrease the final concentration. Increase the co-solvent (e.g., DMSO) percentage if tolerated by the assay. Utilize a solubilizing agent like cyclodextrin (see Protocol 2).
Inconsistent results between experiments Incomplete dissolution; degradation of stock solution.Ensure complete dissolution of the solid material before use. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light and store at -20°C or below.
Loss of activity over time in aqueous solution Hydrolytic degradation.Prepare fresh dilutions in aqueous buffer for each experiment. Avoid storing this compound in aqueous solutions for extended periods. For MMAF, it is not recommended to store the aqueous solution for more than one day.[3]

Data Presentation

Table 1: Solubility of Monomethylauristatin F (MMAF) in Various Solvents

SolventSolubilityReference
DMSO~25 mg/mL, 100 mg/mL[3][4]
Ethanol~2 mg/mL, 100 mg/mL[3][4]
Dimethyl formamide~10 mg/mL[3]
Water100 mg/mL (Note: This value from one supplier seems unusually high and may refer to a specific formulation or salt form)[4]
1:6 DMSO:PBS (pH 7.2)~0.14 mg/mL[3]

Note: As a close structural analog, the solubility of this compound is expected to be in a similar range, with likely poor aqueous solubility.

Table 2: Stability of Monomethylauristatin F (MMAF) in Rat Plasma

ConditionStabilityReference
Short-termStable[7]
Long-termStable[7]
Freeze-thaw cyclesStable[7]
Post-preparativeStable[7]

Note: While stable in plasma, specific auristatin analogs can undergo site-dependent degradation.[6] The stability of this compound in various buffers and conditions should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, concentrated stock solution of this compound and dilute it for use in cellular assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or appropriate aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock of a compound with MW ~750 g/mol , dissolve 7.5 mg in 1 mL of DMSO).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. Ensure the final solution is clear.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the final desired concentrations for your experiment.

    • Mix thoroughly by gentle pipetting or vortexing after each dilution step.

    • Use the freshly prepared working solutions immediately. Do not store aqueous dilutions for extended periods.

Protocol 2: Improving Aqueous Solubility of this compound using Cyclodextrin Complexation

Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility for in vitro or in vivo studies. This protocol is adapted from general methods for hydrophobic peptides.[8][9][10][11]

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Tertiary-butyl alcohol (TBA)

  • Sterile, pyrogen-free water

  • 0.22 µm sterile filter

  • Lyophilizer

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the chosen cyclodextrin in sterile water (e.g., 10-40% w/v).

    • Dissolve this compound in TBA to create a concentrated solution.

  • Formation of the Complex:

    • Slowly add the this compound-TBA solution to the aqueous cyclodextrin solution with vigorous stirring. The ratio of the TBA/water co-solvent should be optimized to maintain a clear, single-phase solution.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Sterilization and Lyophilization:

    • Sterilize the resulting solution by passing it through a 0.22 µm filter.

    • Freeze the solution (e.g., at -80°C) and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-cyclodextrin complex.

  • Reconstitution and Use:

    • The lyophilized powder can be stored at -20°C.

    • For use, reconstitute the powder in the desired aqueous buffer to the target concentration. The reconstituted solution should be clear, indicating improved solubility.

Mandatory Visualization

Dolastatinol_Workflow cluster_solubility Solubility Troubleshooting cluster_stability Stability Monitoring start Low Aqueous Solubility stock Prepare Stock in Anhydrous DMSO start->stock formulate Formulate with Cyclodextrin start->formulate dilute Dilute in Aqueous Buffer stock->dilute precipitate Precipitation? dilute->precipitate adjust Lower Concentration or Use Co-solvent precipitate->adjust Yes assay Use in Assay precipitate->assay No adjust->dilute formulate->dilute prep Prepare Solution store Store under Test Conditions (pH, Temp, Light) prep->store sample Sample at Time Points store->sample hplc Analyze by HPLC sample->hplc degradation Degradation Observed? hplc->degradation optimize Optimize Storage Conditions degradation->optimize Yes stable Conditions Identified degradation->stable No optimize->store

Caption: Troubleshooting workflow for this compound solubility and stability.

Dolastatinol_Signaling cluster_cellcycle Cell Cycle Arrest cluster_apoptosis Mitochondrial Apoptosis This compound This compound Tubulin β-Tubulin This compound->Tubulin inhibits polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Cdc2_CyclinB ↑ Cyclin B1 / Cdc2 Microtubule->Cdc2_CyclinB triggers G2M G2/M Arrest Cdc2_CyclinB->G2M Bcl2_p Bcl-2 Phosphorylation (Ser70, Ser87) G2M->Bcl2_p activates Cdc2 which phosphorylates Bcl-2 Bcl2_inactivation Bcl-2 Inactivation Bcl2_p->Bcl2_inactivation Bax_Bak Bax/Bak Activation Bcl2_inactivation->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 forms apoptosome with Casp9->Bcl2_inactivation feedback cleavage Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Dolastatinol In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists utilizing Dolastatinol, a potent synthetic analog of Dolastatin 10, in in vivo experiments. The information herein is compiled to address potential challenges in dosage, administration, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, similar to its parent compound Dolastatin 10, is a highly potent inhibitor of tubulin polymerization.[1] By interfering with microtubule dynamics, it disrupts essential cellular processes such as mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][3] Its high cytotoxicity is attributed to its ability to remain in the cell longer due to slower efflux compared to other tubulin-binding agents.[1]

Q2: What is a recommended starting dose for in vivo studies with this compound?

Q3: How should this compound be formulated and administered for in vivo studies?

For in vivo administration, this compound should be dissolved in a biocompatible vehicle. While specific formulation details for this compound are limited, a common approach for similar compounds involves initial dissolution in a small amount of a solvent like DMSO, followed by dilution in a pharmaceutically acceptable carrier such as saline, PBS, or a solution containing excipients like Solutol HS 15. It is critical to assess the solubility and stability of this compound in the chosen vehicle. The primary route of administration in preclinical studies with Dolastatin 10 has been intravenous (IV) bolus injection.[4]

Q4: What are the expected toxicities associated with this compound?

Based on preclinical and clinical data for Dolastatin 10 and its analogs, the primary dose-limiting toxicity is myelosuppression, particularly neutropenia (a decrease in neutrophils).[4][5][6] Other potential adverse effects observed with this class of compounds include decreased weight gain or weight loss, and at higher doses, cellular depletion in lymphoid organs and gastrointestinal toxicity.[4][6] Close monitoring of animal health, including body weight and complete blood counts, is essential during in vivo studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor drug solubility or precipitation upon dilution The chosen vehicle is not optimal for this compound.- Test different co-solvents (e.g., ethanol, PEG300, Tween 80) in combination with aqueous carriers.- Prepare the formulation fresh before each administration.- Perform a small-scale solubility test before preparing the bulk formulation.
High toxicity or animal mortality at the initial dose The starting dose is above the maximum tolerated dose (MTD) in the specific animal model.- Immediately cease administration at that dose.- Initiate a dose de-escalation study, starting with a significantly lower dose.- Carefully review the health monitoring plan to ensure early detection of adverse effects.
Lack of therapeutic efficacy - The dose is too low.- The administration schedule is not optimal.- The tumor model is resistant to tubulin inhibitors.- If no toxicity is observed, cautiously escalate the dose.- Consider alternative administration schedules (e.g., more frequent dosing at a lower concentration).- Confirm the expression of the target in your tumor model, if applicable (e.g., in the context of an antibody-drug conjugate).
Pain or irritation at the injection site The formulation is irritating, or the injection is administered too quickly.- Further dilute the formulation if possible.- Administer the injection more slowly.- Consider adding a flushing step with saline after drug administration.[6]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

CompoundCell LineIC50 (nM)
This compoundMDA MB 231 (Triple-negative breast cancer)1.54[1]
This compoundBT474 (HER2-positive breast cancer)~1.0 (estimated from graph)[1]
This compoundSKBR3 (HER2-positive breast cancer)~2.3 (estimated from graph)[1]
MMAFMDA MB 231 (Triple-negative breast cancer)Not active[1]
Dolastatin 10L1210 (Leukemia)0.03[7]
Dolastatin 10NCI-H69 (Small cell lung cancer)0.059[7]
Dolastatin 10DU-145 (Human prostate cancer)0.5[7]

Table 2: Maximum Tolerated Dose (MTD) of Dolastatin 10 in Different Species

SpeciesMTD (µg/m²)MTD (µg/kg)Route of Administration
Mice~1350450Intravenous Bolus[4]
Rats45075Intravenous Bolus[4]
Dogs≤400≤20Intravenous Bolus[4]
Humans (Phase I)300-Intravenous[5]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

  • Animal Model: Use a relevant mouse strain for your cancer model (e.g., SCID mice for xenografts).

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 5% Solutol HS 15 in saline).

  • Dose Escalation:

    • Begin with a conservative starting dose based on the MTD of Dolastatin 10 in mice (e.g., a fraction of 450 µg/kg).

    • Enroll cohorts of 3-5 mice per dose level.

    • Administer this compound as a single intravenous injection.

    • Increase the dose in subsequent cohorts by a predetermined factor (e.g., 30-50%) if no severe toxicity is observed.

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, labored breathing).

    • At the end of the observation period (typically 14-21 days), collect blood for complete blood count (CBC) to assess myelosuppression.

    • Perform necropsy and histopathological analysis of major organs.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or severe, irreversible toxicity.[8]

Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Model

  • Tumor Implantation: Implant tumor cells (e.g., NCI-H446 small-cell lung cancer) subcutaneously or orthotopically into immunocompromised mice.[3]

  • Tumor Growth and Randomization:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into control and treatment groups.

  • Treatment Administration:

    • Administer this compound intravenously at the predetermined MTD or a therapeutic dose.

    • The control group should receive the vehicle only.

    • The treatment schedule can be varied (e.g., once, twice weekly).

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor animal body weight and overall health.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size, or when signs of morbidity become apparent.

    • Collect tumors for further analysis (e.g., histology, biomarker assessment).

Visualizations

Dolastatinol_Mechanism_of_Action This compound Mechanism of Action This compound This compound Tubulin Free Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Leads to Disruption of G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Results in Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces MTD_Determination_Workflow Workflow for MTD Determination Start Start: Select Animal Model Formulation Prepare this compound Formulation Start->Formulation Dose_Escalation Administer Initial Dose Cohort Formulation->Dose_Escalation Monitoring Daily Clinical & Body Weight Monitoring Dose_Escalation->Monitoring Toxicity_Check Assess for Severe Toxicity Monitoring->Toxicity_Check Increase_Dose Increase Dose for Next Cohort Toxicity_Check->Increase_Dose No Stop Stop Escalation Toxicity_Check->Stop Yes Increase_Dose->Dose_Escalation Endpoint_Analysis Endpoint Analysis (CBC, Histopathology) MTD_Defined MTD Determined Endpoint_Analysis->MTD_Defined Stop->Endpoint_Analysis

References

Technical Support Center: Synthesis and Purification of Dolastatinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Dolastatinol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product purity is lower than expected after synthesis. What are the common impurities I should look for?

A1: Low purity in synthesized this compound can stem from various side reactions inherent to solid-phase peptide synthesis (SPPS). The most common impurities include:

  • Deletion Sequences: These occur due to incomplete coupling of an amino acid, resulting in a peptide chain missing one or more residues.

  • Insertion Sequences (Double Incorporation): This happens when an amino acid is coupled twice at the same position, often due to premature removal of the Fmoc protecting group on the newly added amino acid.

  • Incomplete Deprotection of Side Chains: Residual protecting groups on the amino acid side chains can lead to impurities that are structurally very similar to the final product.

  • Racemization: Chiral centers of the amino acids can epimerize during activation or coupling, leading to diastereomeric impurities.[1]

  • Aspartimide Formation: This is a significant side reaction in Fmoc-based synthesis and can lead to the formation of multiple by-products.[2][3]

  • Byproducts from Scavengers: Scavengers used during the cleavage step can sometimes react with the peptide, forming adducts.

To identify these impurities, high-resolution mass spectrometry (HRMS) is crucial. By comparing the observed masses in your crude product with the expected masses of potential impurities, you can begin to diagnose the issue.

Q2: I'm observing a peak with a mass corresponding to a single amino acid deletion. How can I prevent this?

A2: A deletion sequence is a strong indicator of inefficient coupling. To address this, consider the following troubleshooting steps:

  • Extend Coupling Time: For sterically hindered amino acids, which are present in the this compound sequence, a longer reaction time can improve coupling efficiency.

  • Double Coupling: Perform the coupling step twice for the problematic amino acid to ensure the reaction goes to completion.

  • Use a More Potent Coupling Reagent: If you are using a standard coupling reagent like HBTU, switching to a more reactive one like HATU can improve yields, especially for difficult couplings. The synthesis of this compound has been successfully demonstrated using HATU.[4]

  • Monitor Coupling Efficiency: After each coupling step, perform a Kaiser test or a similar colorimetric test to ensure the absence of free primary amines, indicating a complete reaction.

Q3: My LC-MS analysis shows a peak with a mass that is ~100 Da higher than my product. What could this be?

A3: A mass increase of approximately 100 Da can sometimes be attributed to the formation of a piperidine adduct. This can occur if the dibenzofulvene byproduct of Fmoc deprotection is not effectively scavenged and reacts with piperidine, which can then attach to the N-terminus of the peptide.

  • Ensure Efficient Washing: Thoroughly wash the resin with DMF after the Fmoc deprotection step to remove all traces of piperidine and dibenzofulvene.

  • Optimize Deprotection Conditions: Use the minimum effective concentration and time for piperidine treatment to avoid side reactions. A common protocol for this compound synthesis uses 20% piperidine in DMF.[4]

Q4: I am struggling with the purification of this compound using reverse-phase HPLC. The peaks are broad, or the resolution is poor. What can I do?

A4: Poor chromatographic performance during the purification of synthetic peptides is a common challenge. Here are some strategies to improve your HPLC purification of this compound:

  • Optimize the Mobile Phase:

    • Acid Modifier: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide purification. Optimizing the concentration of TFA (typically 0.1%) can improve peak shape.

    • Organic Modifier: Acetonitrile is the standard organic solvent. Experimenting with a different organic modifier, such as methanol or isopropanol, in the mobile phase might improve selectivity.

  • Adjust the Gradient: A shallower gradient around the elution point of your target peptide can significantly improve the resolution between this compound and closely eluting impurities.

  • Column Selection:

    • Stationary Phase: C18 columns are the most common choice. However, for complex peptides, a different stationary phase like C8 or phenyl-hexyl might offer better selectivity.

    • Pore Size: Ensure the pore size of your column's stationary phase is appropriate for the size of this compound (typically 100-300 Å for peptides).

  • Flash Chromatography Pre-purification: For very crude samples, using flash chromatography as an initial clean-up step can enrich the target peptide and reduce the complexity of the mixture loaded onto the preparative HPLC, leading to better final purity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for different purification strategies for a crude this compound synthesis. This data is for illustrative purposes to highlight the potential impact of different purification methodologies.

Purification StrategyCrude Purity (%)Final Purity (%)Yield (%)
Single-Step Preparative HPLC4595.220
Flash Chromatography + Prep HPLC4598.525
Synthesis via Monosuccinate LinkerN/A>9846 (as precursor)

Note: The synthesis via a monosuccinate linker, followed by basic cleavage, has been reported to yield this compound in high purity (>98%) without the need for extensive chromatographic purification of the final product.[4]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the Fmoc/tBu strategy on a 2-chlorotrityl chloride resin.

  • Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Add the first Fmoc-protected amino acid alcohol (Fmoc-dolaphenine derivative) and N,N-diisopropylethylamine (DIEA). Agitate the mixture for 2-4 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HATU) and DIEA in DMF. Add the activated amino acid to the resin and agitate for 1-2 hours.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Cleavage and Global Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/DCM (e.g., 2.5:2.5:95) for 1-2 hours at room temperature.[4]

  • Precipitation and Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Protocol 2: Purification by Semi-Preparative Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase.

  • Column: C18 semi-preparative column (e.g., 10 µm particle size, 100 Å pore size).

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Develop a linear gradient from a low percentage of B to a high percentage of B over 30-60 minutes to elute the peptide. An initial scouting run with a broad gradient is recommended to determine the approximate elution time.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Enhancing_Dolastatinol_Purity cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Loop SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude this compound (with impurities) Cleavage->Crude Purification Purification Strategy Crude->Purification HPLC Semi-Preparative HPLC Purification->HPLC Option 1 Flash_HPLC Flash Chromatography followed by HPLC Purification->Flash_HPLC Option 2 Analysis Purity Analysis (LC-MS, HRMS) HPLC->Analysis Flash_HPLC->Analysis Pure_Product Pure this compound (>98%) Analysis->Pure_Product Meets Purity Criteria Low_Purity Low Purity Detected Analysis->Low_Purity Fails Purity Criteria Identify_Impurity Identify Impurity (Mass Spec) Low_Purity->Identify_Impurity Optimize_Synth Optimize Synthesis (e.g., coupling time) Identify_Impurity->Optimize_Synth Synthesis Issue Optimize_Purify Optimize Purification (e.g., gradient) Identify_Impurity->Optimize_Purify Purification Issue Optimize_Synth->SPPS Optimize_Purify->Purification

Caption: Workflow for the synthesis, purification, and troubleshooting of this compound.

References

Validation & Comparative

Dolastatin 10 vs. Monomethyl Auristatin F (MMAF): A Comparative Guide on Potency and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of potent anti-cancer agents, Dolastatin 10 and its synthetic analogue, Monomethyl Auristatin F (MMAF), stand out as powerful inhibitors of tubulin polymerization. This guide provides a detailed comparison of their potency, mechanism of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Comparative Potency

Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, has demonstrated exceptional cytotoxicity against a wide range of cancer cell lines.[1][2][3] MMAF, a synthetic analogue, was developed for use in antibody-drug conjugates (ADCs) and exhibits attenuated but still potent activity.

As free toxins, the cytotoxicity of Monomethyl auristatin E (MMAE) and MMAF is approximately 200- and 1000-fold less potent, respectively, than that of dolastatin 10 in lymphoma cells.[2] However, a synthetic derivative of Dolastatin 10, named dolastatinol, has been shown to be a significantly more potent inhibitor of microtubule "dynamic instability" compared to MMAF.[1] In immunofluorescence analysis, this compound disrupted microtubules at a concentration of 5 nM, with clear damage at 25 nM, whereas MMAF began to show effects at 125 nM, with clear disruption at 625 nM.[1]

Cell LineCancer TypeDolastatin 10 IC50 (nM)Reference
L1210Murine Leukemia0.03[3]
HT-29Colon Cancer0.06[3]
MCF7Breast Cancer0.03[3]
NCI-H69Small Cell Lung Cancer0.059[3]
DU-145Prostate Cancer0.5[3]

Mechanism of Action: Tubulin Polymerization Inhibition

Both Dolastatin 10 and MMAF exert their cytotoxic effects by interfering with microtubule dynamics, which are crucial for cell division.[1][4][5] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1]

The following diagram illustrates the mechanism of action of Dolastatin 10 and MMAF on tubulin polymerization.

Caption: Inhibition of tubulin polymerization by Dolastatin 10 and MMAF.

Experimental Protocols

The potency of compounds like Dolastatin 10 and MMAF is typically determined using in vitro cell viability and tubulin polymerization assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dolastatin 10 or MMAF

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Dolastatin 10 or MMAF in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.

Materials:

  • Purified tubulin

  • GTP (Guanosine triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Dolastatin 10 or MMAF

  • 96-well microtiter plate (UV-transparent)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Protocol:

  • Compound Preparation: Prepare various concentrations of Dolastatin 10 or MMAF in polymerization buffer.

  • Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Then, add the compound dilutions to the respective wells.

  • Initiation of Polymerization: Add GTP to each well to a final concentration of 1 mM to initiate polymerization.

  • Absorbance Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control (tubulin with vehicle).

Conclusion

Both Dolastatin 10 and MMAF are highly potent anti-cancer agents that function by disrupting microtubule dynamics. While Dolastatin 10 exhibits superior potency as a free agent, MMAF's design as a payload for ADCs allows for targeted delivery to cancer cells, thereby enhancing its therapeutic index. The choice between these molecules depends on the specific application, with Dolastatin 10 and its derivatives being valuable for fundamental research and MMAF being a key component in the development of targeted cancer therapies. The provided experimental protocols offer a foundation for researchers to evaluate and compare the potency of these and other tubulin inhibitors.

References

A Comparative Analysis of Dolastatinol and Dolastatin 10: Unraveling the Potency of Two Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the natural product Dolastatin 10 and its synthetic analog, Dolastatinol. This analysis is supported by experimental data on their anti-cancer activities, mechanisms of action, and includes detailed experimental protocols.

Dolastatin 10, a potent pentapeptide originally isolated from the marine sea hare Dolabella auricularia, has been a subject of extensive research due to its remarkable cytotoxic and antineoplastic properties.[1][2] Its synthetic analog, this compound, was developed to preserve the potent anti-cancer effects of the parent compound while introducing a C-terminus methylene hydroxyl group, which allows for potential conjugation to drug delivery systems.[2] Both compounds exert their primary biological effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2]

Chemical Structures

Dolastatin 10 is a linear pentapeptide containing several unique amino acid residues.[2] this compound is a synthetic derivative of Dolastatin 10, differing by the presence of a methylene hydroxyl group on the C-terminal thiazole ring.[2] This modification was designed to maintain the potent biological activity of Dolastatin 10.[2]

Comparative Performance: Cytotoxicity

Both Dolastatin 10 and this compound exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the low nanomolar to picomolar range. The following table summarizes the available data. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Cell LineCompoundIC50 (nM)Reference
Human Breast Cancer
MDA-MB-231 (Triple-Negative)This compound1.54[2]
BT474 (HER2-Positive)This compound0.95[2]
SKBR3 (HER2-Positive)This compound2.3[2]
MCF7Dolastatin 100.03[3]
Human Prostate Cancer
DU-145Dolastatin 100.5[3]
Human Leukemia
L1210Dolastatin 100.03[3]
Human Lung Cancer
NCI-H69 (Small Cell)Dolastatin 100.059[3]
NCI-H82 (Small Cell)Dolastatin 100.032 - 0.184[3]
NCI-H446 (Small Cell)Dolastatin 100.032 - 0.184[3]
NCI-H510 (Small Cell)Dolastatin 100.032 - 0.184[3]
Human Colon Cancer
HT-29Dolastatin 100.06[3]

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

The primary mechanism of action for both Dolastatin 10 and this compound is the inhibition of tubulin polymerization.[1][2] By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1][2] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2][3]

While a direct comparative IC50 value for tubulin polymerization inhibition by this compound is not available, studies show it disrupts microtubule networks at very low concentrations (5 nM).[2] For Dolastatin 10, the IC50 for the inhibition of tubulin polymerization has been reported to be 2.2 µM.[3]

In terms of cell cycle arrest, treatment of MDA-MB-231 cells with 125 nM this compound resulted in 43.5% of the cell population being arrested in the G2/M phase.[2]

G2M_Arrest_Workflow cluster_workflow Experimental Workflow: Cell Cycle Analysis start Cancer Cell Culture treatment Treat with this compound or Dolastatin 10 start->treatment incubation Incubate for 24-48h treatment->incubation harvest Harvest and Fix Cells incubation->harvest stain Stain with Propidium Iodide (PI) and RNase harvest->stain analysis Flow Cytometry Analysis stain->analysis result Quantify Percentage of Cells in G2/M Phase analysis->result

Figure 1. Workflow for analyzing G2/M cell cycle arrest induced by this compound or Dolastatin 10.

Induction of Apoptosis: The Bcl-2 Pathway

The G2/M arrest induced by Dolastatin 10 and its analogs is a key trigger for apoptosis. For Dolastatin 10, this process has been linked to the phosphorylation of the anti-apoptotic protein Bcl-2.[3] Phosphorylation of Bcl-2 can inactivate its protective function, thereby promoting programmed cell death.

Apoptosis_Pathway cluster_pathway Signaling Pathway: Dolastatin-Induced Apoptosis dolastatin Dolastatin 10 / this compound tubulin β-Tubulin dolastatin->tubulin Binds to mt_disruption Microtubule Disruption tubulin->mt_disruption Inhibits Polymerization g2m_arrest G2/M Phase Arrest mt_disruption->g2m_arrest Leads to bcl2 Bcl-2 Phosphorylation g2m_arrest->bcl2 Triggers apoptosis Apoptosis bcl2->apoptosis Promotes XTT_Workflow cluster_workflow Experimental Workflow: XTT Cytotoxicity Assay cell_seeding Seed Cells in 96-well Plate compound_addition Add this compound or Dolastatin 10 cell_seeding->compound_addition incubation_48h Incubate 48-96h compound_addition->incubation_48h xtt_reagent Add XTT Reagent incubation_48h->xtt_reagent incubation_4h Incubate 2-4h xtt_reagent->incubation_4h read_absorbance Measure Absorbance at 450 nm incubation_4h->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

Cross-Validation of Dolastatinol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Dolastatinol, a synthetic analog of the potent marine-derived antimitotic agent Dolastatin 10. Through objective comparisons with other microtubule-targeting agents, including Vinca alkaloids and Taxanes, this document elucidates the nuanced yet powerful activity of this compound. The information presented is supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.

Executive Summary

This compound, a synthetic derivative of Dolastatin 10, exhibits potent antimitotic activity by inhibiting tubulin polymerization, a mechanism shared with Vinca alkaloids. However, its efficacy surpasses that of many established agents, positioning it as a highly promising candidate for cancer therapy. This guide will delve into the comparative analysis of this compound's effects on tubulin polymerization, cell cycle progression, and induction of apoptosis, benchmarked against Dolastatin 10, Vinca alkaloids (Vincristine and Vinblastine), and Taxanes (Paclitaxel).

Comparative Analysis of Tubulin Polymerization Inhibition

The primary mechanism of action for this compound and its comparators is the disruption of microtubule dynamics, which are crucial for cell division. While both this compound and Vinca alkaloids inhibit tubulin polymerization, Taxanes function by stabilizing microtubules.

Table 1: Comparative IC50 Values for Tubulin Polymerization Inhibition

CompoundIC50 for Tubulin Polymerization Inhibition (µM)Mechanism of Action
This compound Potent inhibition observed at low nM concentrations (disruption of microtubules seen at 5 nM)[1]Inhibitor of Tubulin Polymerization
Dolastatin 101.2[2]Inhibitor of Tubulin Polymerization
VincristineNot explicitly found, but inhibits polymerization with a Ki of 85nMInhibitor of Tubulin Polymerization
Vinblastine1.5[2]Inhibitor of Tubulin Polymerization
PaclitaxelEC50 of 23 µM for tubulin assemblyStabilizer of Microtubules

Note: While a direct IC50 value for this compound's inhibition of tubulin polymerization was not found in the literature, studies demonstrate its potent disruption of microtubule networks at concentrations as low as 5 nM, indicating a very low IC50[1].

Impact on Cell Cycle Progression

Disruption of microtubule dynamics by these agents leads to an arrest of the cell cycle, primarily at the G2/M phase, preventing mitotic spindle formation and subsequent cell division.

Table 2: Comparative Effects on Cell Cycle

CompoundEffect on Cell CycleKey Findings
This compound G2/M Phase Arrest[1]Induces mitotic arrest in MDA-MB-231 cells at 125 nM concentration.[1]
Dolastatin 10G2/M Phase ArrestCauses accumulation of cells in the G2/M phase.
Vinca AlkaloidsG2/M Phase ArrestDisrupts mitotic spindle formation, leading to metaphase arrest.[3]
TaxanesG2/M Phase ArrestStabilizes microtubules, preventing the dynamic instability required for mitosis.[4]

Induction of Apoptosis

The ultimate fate of cancer cells treated with these microtubule-targeting agents is often apoptosis, or programmed cell death. The signaling pathways leading to apoptosis, however, can differ.

Table 3: Comparative Analysis of Apoptosis Induction

CompoundApoptotic Pathway InvolvementKey Molecular Targets
This compound Intrinsic PathwayDownregulation of Bcl-2 is a likely mechanism, similar to Dolastatin 10.
Dolastatin 10Intrinsic PathwayDownregulates the anti-apoptotic protein Bcl-2.[5]
Vinca AlkaloidsIntrinsic and other pathwaysCan involve the NF-κB signaling pathway and the c-Jun N-terminal kinase cascade.[3][6][7]
TaxanesIntrinsic and Extrinsic PathwaysCan induce apoptosis through both p53-dependent and -independent pathways, and involves phosphorylation of Bcl-2.[4]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed protocols for the key assays cited in this guide are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99%)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Test compounds (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Aliquot the tubulin-GTP mixture into a pre-warmed 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a culture plate and treat with the test compounds for the desired time.

  • Harvest the cells (including floating cells) and wash with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8][9][10][11]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for the desired duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.[12][13][14][15][16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further clarify the complex interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

Dolastatinol_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction This compound This compound Tubulin Tubulin Polymerization Inhibition This compound->Tubulin G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) Downregulation G2M_Arrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria inhibition is released Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis pathway.

Vinca_Alkaloid_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction Vinca_Alkaloid Vinca Alkaloid Tubulin Tubulin Polymerization Inhibition Vinca_Alkaloid->Tubulin G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest JNK_Activation JNK Pathway Activation G2M_Arrest->JNK_Activation NFkB_Activation NF-κB Pathway Activation G2M_Arrest->NFkB_Activation Caspase_Activation Caspase Activation JNK_Activation->Caspase_Activation NFkB_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Vinca alkaloid-induced apoptosis pathway.

Taxane_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction Taxane Taxane Microtubule_Stabilization Microtubule Stabilization Taxane->Microtubule_Stabilization G2M_Arrest G2/M Phase Arrest Microtubule_Stabilization->G2M_Arrest p53_Activation p53 Activation (dependent/independent) G2M_Arrest->p53_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (inactivation) G2M_Arrest->Bcl2_Phosphorylation Caspase_Activation Caspase Activation p53_Activation->Caspase_Activation Bcl2_Phosphorylation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Taxane-induced apoptosis pathway.

Experimental Workflows

Tubulin_Polymerization_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Tubulin Prepare Tubulin Solution (1-2 mg/mL in buffer) Add_GTP Add GTP (1 mM) Prepare_Tubulin->Add_GTP Aliquot Aliquot to 96-well plate Add_GTP->Aliquot Add_Compound Add Test Compound Aliquot->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Absorbance Measure Absorbance (340 nm) over time Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Tubulin polymerization assay workflow.

Cell_Cycle_Analysis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_analysis Flow Cytometry Analysis Seed_Cells Seed Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with 70% Ethanol Harvest_Cells->Fix_Cells Stain_PI Stain with Propidium Iodide/RNase Fix_Cells->Stain_PI Acquire_Data Acquire Data on Flow Cytometer Stain_PI->Acquire_Data Analyze_Phases Analyze Cell Cycle Phases Acquire_Data->Analyze_Phases

Caption: Cell cycle analysis workflow.

Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Seed_Cells Seed Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Resuspend_Buffer Resuspend in Binding Buffer Harvest_Cells->Resuspend_Buffer Stain_AnnexinV_PI Stain with Annexin V & PI Resuspend_Buffer->Stain_AnnexinV_PI Acquire_Data Acquire Data on Flow Cytometer Stain_AnnexinV_PI->Acquire_Data Analyze_Populations Analyze Cell Populations (Viable, Apoptotic, Necrotic) Acquire_Data->Analyze_Populations

Caption: Apoptosis assay workflow.

Conclusion

The cross-validation of this compound's mechanism of action confirms its role as a potent inhibitor of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. Its remarkable potency, even at low nanomolar concentrations, distinguishes it from many existing microtubule-targeting agents. The comparative data presented in this guide underscores the potential of this compound as a next-generation antimitotic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic window and clinical utility. This guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapeutics.

References

Dolastatinol Demonstrates Superior Microtubule Disruption Compared to MMAF

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the microtubule-destabilizing effects of Dolastatinol and Monomethyl Auristatin F (MMAF) reveals this compound as a significantly more potent agent in disrupting microtubule dynamics, inducing mitotic arrest, and affecting mitochondrial integrity in cancer cells. This guide provides a comprehensive analysis of their comparative performance, supported by experimental data and detailed protocols for key assays.

This compound, a synthetic analog of the marine natural product Dolastatin 10, and MMAF, a potent auristatin derivative, are both powerful antimitotic agents that function by inhibiting tubulin polymerization.[1][2] These compounds are of significant interest to researchers in oncology and drug development, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs).[3][4] While both molecules target the tubulin-microtubule equilibrium, leading to cell cycle arrest and apoptosis, recent findings indicate a marked difference in their potency.

Quantitative Comparison of Microtubule Disruption and Cellular Effects

Experimental data from studies on triple-negative breast cancer cells (MDA-MB-231) highlight the superior activity of this compound over MMAF in several key assays.

ParameterThis compoundMMAFCell LineReference
Microtubule Disruption (Starting Concentration) 5 nM125 nMMDA-MB-231[1]
Clear Microtubule Disruption 25 nM625 nMMDA-MB-231[1]
Full Mitochondrial Disruption 25 nMNot observed even at 625 nMMDA-MB-231[1]
G2/M Phase Arrest (at 125 nM) 43.5%32.7%MDA-MB-231[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

Both this compound and MMAF exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[5] These agents bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules.[6][7] This disruption of microtubule "dynamic instability" leads to the collapse of the microtubule network, formation of abnormal mitotic spindles, and ultimately, cell cycle arrest in the G2/M phase, triggering apoptosis.[1][8]

The signaling pathway leading to apoptosis following microtubule disruption by these agents involves the activation of the spindle assembly checkpoint. This checkpoint ensures proper chromosome alignment during mitosis. When microtubule dynamics are perturbed, the checkpoint proteins, such as Mad2 and BubR1, are activated, leading to a prolonged mitotic arrest.[8] This sustained arrest can then initiate downstream apoptotic signaling cascades.

G2M_Arrest_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin MMAF MMAF MMAF->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Disruption->Spindle_Assembly_Checkpoint G2M_Arrest G2/M Phase Arrest Spindle_Assembly_Checkpoint->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Signaling pathway of this compound and MMAF.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Immunofluorescence Analysis of Microtubule Network

This protocol is used to visualize the effects of this compound and MMAF on the microtubule cytoskeleton within cells.

Immunofluorescence_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_staining Staining cluster_imaging Imaging Seed_Cells Seed MDA-MB-231 cells on coverslips Treat_Cells Treat cells with this compound or MMAF (5, 25, 125, 625 nM) Seed_Cells->Treat_Cells Fix_Permeabilize Fix and permeabilize cells Treat_Cells->Fix_Permeabilize Primary_Ab Incubate with anti-α-tubulin primary antibody Fix_Permeabilize->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab DAPI Counterstain nuclei with DAPI Secondary_Ab->DAPI Image_Acquisition Acquire images using a fluorescence microscope DAPI->Image_Acquisition

Workflow for immunofluorescence analysis.

Protocol:

  • Cell Seeding: MDA-MB-231 cells are seeded onto glass coverslips in a 24-well plate and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound or MMAF (e.g., 5, 25, 125, and 625 nM) for a specified period (e.g., 24 hours).

  • Fixation and Permeabilization: The cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with 0.1% Triton X-100 in PBS.

  • Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by incubation with a fluorescently labeled secondary antibody.

  • Nuclear Staining: The nuclei are counterstained with 4′,6-diamidino-2-phenylindole (DAPI).

  • Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope. The green fibrous structures represent the microtubule network, while the blue staining indicates the nucleus.[1]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compounds.

Protocol:

  • Cell Treatment: MDA-MB-231 cells are treated with this compound or MMAF (e.g., 125 nM) for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G2/M phase is determined based on their increased DNA content.[1]

Tubulin Polymerization Assay

This in vitro assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.

Protocol:

  • Reaction Setup: A reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a polymerization buffer is prepared.

  • Compound Addition: this compound or MMAF is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Measurement: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, can then be calculated.

Conclusion

The available data strongly indicates that this compound is a more potent microtubule-disrupting agent than MMAF. It induces microtubule network collapse, mitochondrial disintegration, and G2/M cell cycle arrest at significantly lower concentrations. This superior potency makes this compound a highly promising candidate for the development of next-generation anticancer therapeutics, particularly as a payload for antibody-drug conjugates. For researchers in the field, the choice between these two agents will depend on the desired level of cytotoxicity and the specific application. The experimental protocols provided herein offer a robust framework for further comparative studies.

References

A Comparative Analysis of Dolastatinol and Other Tubulin Inhibitors for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of Dolastatinol and other prominent tubulin-targeting agents.

This guide provides an in-depth comparison of the efficacy of this compound and its parent compound, Dolastatin 10, against other well-established tubulin inhibitors, including the microtubule-destabilizing agents vincristine and colchicine, and the microtubule-stabilizing agent paclitaxel. The information presented herein is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of the associated signaling pathways to facilitate a thorough understanding of their mechanisms of action.

I. Comparative Efficacy: A Quantitative Overview

The cytotoxic potential of tubulin inhibitors is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting biological processes, such as cell growth, by 50%. The following tables summarize the IC50 values of Dolastatin 10, its derivative Monomethyl Auristatin E (MMAE), and other prominent tubulin inhibitors across a range of human cancer cell lines. This compound, a synthetic analog of Dolastatin 10, is expected to exhibit a similar high-potency profile.

Table 1: IC50 Values of Microtubule-Destabilizing Agents (in nM)

Cell LineDolastatin 10MMAEVincristineColchicine
Leukemia
L12100.03---
Lung Cancer
NCI-H69 (SCLC)0.059---
NCI-H82 (SCLC)0.032–0.184[1]---
NCI-H446 (SCLC)0.032–0.184[1]---
NCI-H510 (SCLC)0.032–0.184[1]---
A549 (NSCLC)--40[2]-
Breast Cancer
MCF-70.03-5[2]-
MDA-MB-231----
SK-BR-3-3.27[3]--
Prostate Cancer
DU-1450.5---
Colon Cancer
HT-290.06---
Ovarian Cancer
1A9--4[2]-
Neuroblastoma
SY5Y--1.6[2]-
Pancreatic Cancer
BxPC-3-0.97[4]--
PSN-1-0.99[4]--
Capan-1-1.10[4]--
Panc-1-1.16[4]--

SCLC: Small Cell Lung Cancer, NSCLC: Non-Small Cell Lung Cancer

Table 2: IC50 Values of a Microtubule-Stabilizing Agent (in nM)

Cell LinePaclitaxel
Ovarian Cancer 0.4 - 3.4[5]
Various Tumor Cell Lines 2.5 - 7.5 (24h exposure)[6][7]

II. Mechanism of Action and Signaling Pathways

Tubulin inhibitors exert their cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

A. Dolastatins and Auristatins (e.g., this compound, MMAE)

Dolastatins and their synthetic analogs, such as the auristatins, are potent microtubule-destabilizing agents. They bind to the vinca domain on β-tubulin, inhibiting tubulin polymerization and leading to the disassembly of microtubules. This disruption of microtubule dynamics triggers a mitotic arrest at the G2/M phase of the cell cycle. Prolonged arrest activates the intrinsic apoptotic pathway, characterized by the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[1][8] This, in turn, leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, apoptosis.[1][9]

Dolastatin_Pathway Dolastatin/Auristatin Signaling Pathway Dolastatin Dolastatin / Auristatin Tubulin Tubulin Polymerization Dolastatin->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Arrest Microtubules->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Loss of inhibition CytoC Cytochrome c Release Mitochondria->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Vinca_Alkaloid_Pathway Vinca Alkaloid Signaling Pathway Vinca Vinca Alkaloids Tubulin Tubulin Polymerization Vinca->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Arrest Microtubules->G2M IκBα IκBα Degradation Microtubules->IκBα JNK_SAPK JNK/SAPK Pathway Microtubules->JNK_SAPK NFκB NF-κB Activation & Nuclear Translocation IκBα->NFκB ProApoptotic Pro-Apoptotic Gene Transcription NFκB->ProApoptotic Caspase Caspase Activation ProApoptotic->Caspase JNK_SAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis Colchicine_Pathway Colchicine Signaling Pathway Colchicine Colchicine Tubulin Tubulin Polymerization Colchicine->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Arrest Microtubules->G2M p38 p38 MAPK Activation G2M->p38 ROS Increased ROS p38->ROS Mito_Pot Decreased Mitochondrial Membrane Potential ROS->Mito_Pot Bcl2_Bax Bcl-2 Downregulation BAX Upregulation Mito_Pot->Bcl2_Bax Caspase3 Caspase-3 Activation Bcl2_Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Paclitaxel_Pathway Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M G2/M Arrest Microtubules->G2M p21 p21WAF1/CIP1 Upregulation G2M->p21 JNK_SAPK JNK/SAPK Pathway G2M->JNK_SAPK NFkB NF-κB/IκB Pathway G2M->NFkB Caspase Caspase Activation p21->Caspase JNK_SAPK->Caspase NFkB->Caspase Apoptosis Apoptosis Caspase->Apoptosis Tubulin_Polymerization_Workflow Tubulin Polymerization Assay Workflow start Start prepare_reagents Prepare Tubulin, Buffers, GTP, and Test Compound start->prepare_reagents prewarm_plate Pre-warm 96-well plate to 37°C prepare_reagents->prewarm_plate add_reagents Add Buffer, GTP, Reporter Dye, and Test Compound to wells prewarm_plate->add_reagents add_tubulin Add cold Tubulin solution to each well to initiate polymerization add_reagents->add_tubulin measure_fluorescence Measure fluorescence intensity at 37°C at regular intervals (e.g., every minute for 60 min) add_tubulin->measure_fluorescence analyze_data Analyze data: Plot fluorescence vs. time measure_fluorescence->analyze_data end End analyze_data->end MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed cells in a 96-well plate and allow to adhere start->seed_cells treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) treat_cells->incubate add_mtt Add MTT reagent to each well and incubate incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO or SDS solution) to dissolve formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance at the appropriate wavelength (e.g., 570 nm) solubilize->measure_absorbance calculate_ic50 Calculate cell viability and determine the IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow start Start treat_cells Treat cells with the test compound or vehicle control start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold ethanol harvest_cells->fix_cells stain_cells Stain cells with a solution containing propidium iodide (PI) and RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases acquire_data->analyze_data end End analyze_data->end

References

A Head-to-Head Showdown: Dolastatinol vs. Paclitaxel in Microtubule-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anti-cancer therapeutics, agents targeting the cellular microtubule network remain a cornerstone of chemotherapy. This guide provides a detailed head-to-head comparison of two prominent microtubule-targeting agents: Dolastatinol, a synthetic analog of the potent marine natural product Dolastatin 10, and Paclitaxel, a well-established taxane drug. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.

Executive Summary

This compound and Paclitaxel both exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. However, they do so through opposing mechanisms. This compound acts as a potent inhibitor of tubulin polymerization , preventing the formation of microtubules. In contrast, Paclitaxel is a microtubule stabilizer , promoting the assembly of tubulin into hyper-stable, non-functional microtubules. Preclinical data suggests that Dolastatin 10, the parent compound of this compound, exhibits significantly higher potency than Paclitaxel.

Mechanism of Action: A Tale of Two Opposing Forces

The fundamental difference between this compound and Paclitaxel lies in their interaction with tubulin, the protein subunit of microtubules.

This compound: As a member of the dolastatin family, this compound binds to the vinca domain of tubulin, interfering with the assembly of tubulin dimers into microtubules. This disruption of microtubule formation leads to the collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.

Paclitaxel: Paclitaxel binds to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization. The resulting rigid and dysfunctional microtubules also lead to G2/M phase arrest and apoptosis.[1][2][3][4][5]

Opposing Mechanisms of Microtubule-Targeting Agents cluster_0 This compound cluster_1 Paclitaxel Tubulin Dimers_D α/β-Tubulin Dimers Microtubule_Formation_D Microtubule Formation Tubulin Dimers_D->Microtubule_Formation_D Polymerization Mitotic_Spindle_D Mitotic Spindle Assembly Microtubule_Formation_D->Mitotic_Spindle_D Cell_Cycle_Arrest_D G2/M Arrest Mitotic_Spindle_D->Cell_Cycle_Arrest_D Apoptosis_D Apoptosis Cell_Cycle_Arrest_D->Apoptosis_D This compound This compound This compound->Microtubule_Formation_D Inhibits Tubulin Dimers_P α/β-Tubulin Dimers Microtubules_P Microtubules Tubulin Dimers_P->Microtubules_P Polymerization Mitotic_Spindle_P Mitotic Spindle Disassembly Microtubules_P->Mitotic_Spindle_P Cell_Cycle_Arrest_P G2/M Arrest Mitotic_Spindle_P->Cell_Cycle_Arrest_P Apoptosis_P Apoptosis Cell_Cycle_Arrest_P->Apoptosis_P Paclitaxel Paclitaxel Paclitaxel->Microtubules_P Stabilizes

Caption: Mechanisms of this compound and Paclitaxel.

Preclinical Efficacy: A Potency Comparison

A study on this compound provides in vitro cytotoxicity data against several human breast cancer cell lines, comparing it to Monomethyl auristatin F (MMAF), another potent Dolastatin 10 analog.

Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. MMAF [6]

Cell LineCancer TypeThis compound IC50 (nM)MMAF IC50 (nM)
MDA-MB-231Triple-Negative Breast Cancer1.54>1000
BT474HER2-Positive Breast Cancer2.315.4
SKBR3HER2-Positive Breast Cancer0.958.7

These results demonstrate the potent, low nanomolar cytotoxicity of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the activity of this compound and Paclitaxel.

Cytotoxicity Assay (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

XTT Cytotoxicity Assay Workflow Cell_Seeding Seed cells in 96-well plates Drug_Treatment Treat with varying concentrations of this compound or Paclitaxel Cell_Seeding->Drug_Treatment Incubation Incubate for 72-96 hours Drug_Treatment->Incubation XTT_Addition Add XTT reagent Incubation->XTT_Addition Incubation_2 Incubate for 2-4 hours XTT_Addition->Incubation_2 Absorbance_Measurement Measure absorbance at 450 nm Incubation_2->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation Cell Cycle Analysis Workflow Cell_Treatment Treat cells with this compound or Paclitaxel Harvest_Fix Harvest and fix cells in ethanol Cell_Treatment->Harvest_Fix Stain Stain with Propidium Iodide and RNase A Harvest_Fix->Stain Flow_Cytometry Analyze by flow cytometry Stain->Flow_Cytometry Data_Analysis Determine cell cycle phase distribution Flow_Cytometry->Data_Analysis

References

Unraveling Mitochondrial Demise: A Comparative Analysis of Dolastatinol and MMAF

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the mitochondrial disintegration pathways induced by the potent antimitotic agents, Dolastatinol and Monomethyl Auristatin F (MMAF).

This guide provides a comprehensive comparison of the cytotoxic and mitochondrial disruption effects of this compound and MMAF, supported by experimental data. It details the underlying mechanisms of action, presents quantitative comparisons of their efficacy, and offers detailed protocols for key experimental assays.

Introduction

This compound, a synthetic analog of the marine natural product Dolastatin 10, and Monomethyl Auristatin F (MMAF), another potent derivative, are antimitotic agents that function by inhibiting tubulin polymerization.[1][2][3][4] Their profound cytotoxicity is largely attributed to their ability to disrupt the microtubule network, leading to cell cycle arrest and induction of apoptosis. A critical event in this apoptotic cascade is the disintegration of mitochondria. This guide delves into a comparative study of how these two molecules orchestrate mitochondrial destruction.

Mechanism of Action: A Tale of Two Tubulin Inhibitors

Both this compound and MMAF exert their primary effect by binding to tubulin, preventing its polymerization into microtubules.[1][2] This disruption of the microtubule cytoskeleton has profound downstream consequences, particularly for mitochondria, which rely on these tracks for their dynamic processes, including movement, fusion, and fission.

The destabilization of microtubules leads to a loss of mitochondrial structural integrity. Mitochondria lose their typical filamentous shape and break down into smaller, fragmented bodies, a process known as mitochondrial fission.[1] This event is a precursor to the intrinsic pathway of apoptosis, which involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. This compound has been shown to be significantly more potent in inducing this mitochondrial disintegration compared to MMAF.[1]

Below is a diagram illustrating the proposed signaling pathway leading to mitochondrial disintegration.

G cluster_drug Antimitotic Agent cluster_cytoskeleton Cytoskeleton cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptosis Cascade This compound This compound / MMAF Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Microtubules Microtubule Network Tubulin->Microtubules Mito_Dynamics Loss of Mitochondrial Dynamics & Integrity Microtubules->Mito_Dynamics Disruption MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito_Dynamics->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of mitochondrial disintegration.

Quantitative Performance Comparison

Experimental data reveals a significant disparity in the potency of this compound and MMAF in inducing cytotoxicity and mitochondrial disruption.

Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
Cell LineTypeThis compound IC50 (nM)MMAF IC50 (nM)
MDA-MB-231Triple-Negative1.54Not Active
BT474HER2-Positive2.30>1000
SKBR3HER2-Positive0.95>1000
Data sourced from studies on human breast cancer cell lines after 96 hours of incubation.[1]
Table 2: Comparative Efficacy on Microtubule and Mitochondrial Disruption in MDA-MB-231 Cells
ParameterThis compound ConcentrationMMAF Concentration
Microtubule Disruption
Onset5 nM125 nM
Clear Damage25 nM625 nM
Mitochondrial Disruption
Full Disruption25 nMNot observed even at 625 nM
Data based on immunofluorescence imaging after 24 hours of treatment.[1]
Table 3: Effect on Cell Cycle Progression in MDA-MB-231 Cells
Compound (at 125 nM)Percentage of Cells in G2/M Phase
This compound43.5%
MMAF32.7%
Data from Fluorescence-Activated Cell Sorting (FACS) analysis.[1]

Experimental Protocols

To facilitate further comparative studies, this section provides detailed methodologies for key experiments.

Experimental Workflow

The following diagram outlines a typical workflow for comparing the effects of this compound and MMAF on mitochondrial apoptosis.

G cluster_assays Apoptosis Assays start Cell Culture (e.g., MDA-MB-231) treatment Treat with this compound or MMAF (Varying concentrations and time points) start->treatment mmp_assay Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., TMRE/JC-1 staining) treatment->mmp_assay cyto_c_assay Cytochrome c Release Assay (Western Blot of cytosolic fraction) treatment->cyto_c_assay caspase_assay Caspase Activation Assay (Colorimetric/Fluorometric) treatment->caspase_assay data_analysis Data Analysis & Quantification mmp_assay->data_analysis cyto_c_assay->data_analysis caspase_assay->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for comparative mitochondrial apoptosis studies.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol is adapted for analysis by flow cytometry using a cationic dye like TMRE or JC-10.[5]

  • Objective: To quantify the loss of mitochondrial membrane potential, an early indicator of apoptosis.

  • Materials:

    • Cells of interest (e.g., MDA-MB-231)

    • This compound and MMAF stock solutions

    • TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-10 dye

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound or MMAF for desired time points (e.g., 6, 12, 24 hours). Include an untreated control and a positive control (treat with FCCP for 10-20 minutes before staining).

    • Harvesting: Harvest cells by trypsinization, then centrifuge at 500 x g for 5 minutes.

    • Staining: Resuspend the cell pellet in media containing TMRE (e.g., 200 nM) or JC-10. Incubate for 20-30 minutes at 37°C, protected from light.

    • Washing: Wash the cells with PBS.

    • Analysis: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer. For TMRE, detect fluorescence in the PE channel. For JC-10, detect green fluorescence (monomers) in the FITC channel and red fluorescence (aggregates) in the PE channel. A decrease in red fluorescence or a shift from red to green indicates mitochondrial depolarization.

Cytochrome c Release Assay (Western Blot)

This protocol details the detection of cytochrome c in the cytosolic fraction of treated cells.[6][7][8]

  • Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol, a key step in the intrinsic apoptotic pathway.

  • Materials:

    • Treated and control cell pellets

    • Cytosol Extraction Buffer

    • Dounce homogenizer

    • Primary antibody (anti-cytochrome c)

    • Secondary HRP-conjugated antibody

    • Protein loading control antibody (e.g., anti-β-actin or anti-GAPDH)

    • Mitochondrial marker antibody (e.g., anti-COX IV) to check for contamination

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Cell Fractionation: a. Resuspend the cell pellet in ice-cold Cytosol Extraction Buffer. b. Incubate on ice for 10-15 minutes. c. Homogenize the cells with a Dounce homogenizer (30-50 passes). d. Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells. e. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. f. The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

    • Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.

    • Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary anti-cytochrome c antibody. d. Probe with a loading control (β-actin) and a mitochondrial contamination control (COX IV). e. Incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increased band for cytochrome c in the cytosol of treated samples indicates release from the mitochondria.

Caspase-3/7 Activation Assay (Fluorometric)

This protocol measures the activity of executioner caspases, which are activated downstream of cytochrome c release.[9]

  • Objective: To quantify the activity of caspase-3 and -7 as a measure of apoptosis execution.

  • Materials:

    • Treated and control cells in a 96-well plate (white-walled, clear bottom)

    • Caspase-Glo® 3/7 Reagent or similar fluorometric substrate (e.g., Ac-DEVD-AMC)

    • Luminometer or fluorescence plate reader

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or MMAF as described previously.

    • Reagent Preparation: Prepare the caspase reagent according to the manufacturer's instructions.

    • Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add the caspase reagent to each well (typically in a 1:1 volume ratio with the cell culture medium). c. Mix gently by orbital shaking for 30-60 seconds. d. Incubate at room temperature for 1-2 hours, protected from light.

    • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7 in the sample.

Conclusion

The available data strongly indicates that this compound is a significantly more potent inducer of mitochondrial disintegration and apoptosis than MMAF.[1] This enhanced potency is evident in its lower IC50 values across multiple cell lines and its ability to disrupt microtubule and mitochondrial networks at much lower concentrations.[1] While both compounds operate through the inhibition of tubulin polymerization, the structural differences likely account for this compound's superior efficacy. The provided experimental protocols offer a robust framework for further detailed investigation into the kinetics and quantitative differences in mitochondrial membrane potential collapse, cytochrome c release, and caspase activation, which are critical for a deeper understanding of their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Dolastatinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance on the proper disposal procedures for Dolastatinol, a synthetic analog of dolastatin 10 and a potent inhibitor of tubulin polymerization.[1][2] Due to its cytotoxic nature, strict adherence to safety protocols is imperative to protect laboratory personnel and the environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. The primary routes of exposure are ingestion and contact with skin or eyes.[3] Appropriate personal protective equipment must be worn at all times.

Required Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

This information is synthesized from multiple sources providing general guidelines for handling cytotoxic agents and specific information from the this compound Safety Data Sheet (SDS).[3][4][5]

Disposal Procedures for this compound

The disposal of this compound and any contaminated materials must be conducted in accordance with prevailing country, federal, state, and local regulations.[3] The following steps provide a general operational plan for the safe disposal of this compound waste in a laboratory setting.

Step 1: Waste Segregation

Proper segregation of cytotoxic waste is the first and most critical step to ensure safe disposal. This compound waste should be categorized as follows:

  • Bulk this compound Waste: This includes unused or expired this compound powder, concentrated stock solutions, and any grossly contaminated items. This type of waste is considered hazardous chemical waste.

  • Trace this compound Waste: This category includes items that are contaminated with small amounts of this compound, such as empty vials, syringes (with no visible residual drug), pipette tips, absorbent pads, and used PPE (gloves, gowns).[6]

Step 2: Containerization and Labeling

Proper containerization prevents leaks and accidental exposure.

  • Bulk Waste:

    • Collect bulk this compound waste in a designated, leak-proof, and sealable hazardous waste container.[6] These containers are often color-coded black for "bulk" chemotherapy waste.

    • The container must be clearly labeled with a hazardous waste label, identifying the contents as "Hazardous Waste - Cytotoxic (this compound)."

  • Trace Waste:

    • Place trace-contaminated sharps (needles, glass vials) into a designated, puncture-proof sharps container, typically colored red.[4][7]

    • Non-sharp trace waste (gloves, gowns, pads) should be placed in a sealable, leak-proof bag, also typically colored red, and then placed in a designated cytotoxic waste bin.[4][7]

    • All containers for cytotoxic waste must be clearly labeled with the cytotoxic symbol.[7]

Step 3: Waste Handling and Storage
  • All handling of this compound waste should be performed in a designated area, such as a biological safety cabinet or a fume hood, to minimize exposure.[8]

  • Store waste containers in a secure, cool, and well-ventilated area, away from incompatible materials.[3][9] The storage area should be clearly marked as containing cytotoxic waste.

Step 4: Final Disposal
  • The final disposal of this compound waste must be carried out by an approved and licensed hazardous waste disposal company.[3][10]

  • The primary recommended method for the disposal of cytotoxic waste is incineration at a high temperature.[7] Chemical neutralization may be an option in some cases but is not universally applicable.[7]

  • Never dispose of this compound waste down the drain or in the regular trash.[3][11] This is to prevent the release of the highly toxic substance into the environment and water systems.[3]

Spill Management

In the event of a spill:

  • Evacuate the area and ensure it is well-ventilated.[3]

  • Wear full PPE, including double gloves, a gown, eye protection, and a respirator.[3]

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3][5]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[3][5]

  • Collect all contaminated materials (absorbent, used PPE) and place them in a designated hazardous waste container for disposal as bulk cytotoxic waste.[3][5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research setting.

Dolastatinol_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage & Disposal start This compound Waste Generated is_bulk Bulk or Trace Waste? start->is_bulk bulk_container Place in Labeled, Leak-Proof Black Container (Hazardous Chemical Waste) is_bulk->bulk_container Bulk is_sharp Sharp or Non-Sharp? is_bulk->is_sharp Trace storage Store in Secure, Designated Area bulk_container->storage trace_container Place in Labeled, Red Cytotoxic Waste Container trace_container->storage sharps_bin Red Puncture-Proof Sharps Container is_sharp->sharps_bin Sharp waste_bag Red Biohazard Bag is_sharp->waste_bag Non-Sharp sharps_bin->trace_container waste_bag->trace_container disposal Dispose via Approved Hazardous Waste Vendor (Incineration) storage->disposal

Caption: Logical workflow for this compound waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.